7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
BenchChem offers high-quality 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHQHLWCSBUSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042628-09-0 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
The following technical guide details the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine , a privileged bicyclic scaffold critical in the development of serotonin 5-HT2C receptor agonists (e.g., Lorcaserin analogs) and other CNS-active agents.
This guide prioritizes the Lactam Reduction Pathway , widely regarded as the "Gold Standard" for its regioselectivity, scalability, and avoidance of unstable aldehyde intermediates.
Executive Summary & Molecule Profile
Target Molecule: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS Registry Number: 17775-01-8 (Generic core) Molecular Formula: C₉H₁₀ClNO Molecular Weight: 183.63 g/mol Significance: A bicyclic heterocycle featuring a benzene ring fused to a seven-membered oxazepine ring.[1] The 7-chloro substituent significantly enhances lipophilicity and metabolic stability, making it a key pharmacophore in psychotropic drug design.
Core Synthetic Strategy
This guide details a 3-step convergent synthesis starting from commercially available Methyl 5-chlorosalicylate .
-
Amidation: Nucleophilic acyl substitution with 2-aminoethanol.
-
Intramolecular Cyclization: Mitsunobu etherification to close the 7-membered ring.
-
Amide Reduction: Conversion of the lactam to the secondary amine using Borane-THF.
Retrosynthetic Analysis
To ensure high purity and regiocontrol, we disconnect the C5-N4 bond (reduction) and the O1-C2 bond (etherification).
Figure 1: Retrosynthetic disconnection showing the transformation from the target amine back to the salicylate precursor.
Detailed Synthetic Protocol
Step 1: Synthesis of N-(2-Hydroxyethyl)-5-chlorosalicylamide
This step installs the nitrogen atom and the ethyl linker required for the ring.
-
Reagents: Methyl 5-chlorosalicylate (1.0 eq), 2-Aminoethanol (3.0 eq).
-
Solvent: Neat (Solvent-free) or Methanol.
-
Conditions: 100°C, 4–6 hours.
Protocol:
-
Charge a round-bottom flask with Methyl 5-chlorosalicylate (20.0 g, 107 mmol).
-
Add 2-aminoethanol (19.6 g, 321 mmol) directly to the flask (neat reaction drives equilibrium).
-
Heat the mixture to 100°C under an inert atmosphere (N₂) for 5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.
-
Cool to room temperature. The mixture will solidify or become a viscous oil.
-
Workup: Dilute with water (200 mL) and acidify to pH ~3 with 1N HCl to protonate the phenol and remove excess amine.
-
Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or use flash chromatography.
-
Expected Yield: 85–92%.
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
This is the Critical Process Parameter (CPP) . Closing a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The Mitsunobu reaction activates the primary alcohol, allowing the weak phenolic nucleophile to attack, forming the ether bond.
-
Reagents: Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Conditions: 0°C to Room Temperature (RT), 12 hours.
Protocol:
-
Dissolve the amide from Step 1 (10.0 g, 46 mmol) and PPh₃ (14.5 g, 55 mmol) in anhydrous THF (460 mL). Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD (11.1 g, 55 mmol) dropwise over 30 minutes. Maintain temperature < 5°C.
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The crude residue contains Triphenylphosphine oxide (TPPO). Triturate with Et₂O/Hexane to precipitate TPPO, filter, and purify the filtrate via column chromatography (SiO₂, Gradient 0–5% MeOH in DCM).
-
Product: 7-Chloro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one .
-
Expected Yield: 65–75%.
Step 3: Reduction of Lactam to Amine
The final step reduces the carbonyl group to a methylene group.
-
Reagents: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 eq).
-
Solvent: Anhydrous THF.
-
Conditions: Reflux, 4 hours.[2]
Protocol:
-
Dissolve the lactam (5.0 g, 25 mmol) in anhydrous THF (50 mL) under N₂.
-
Add BH₃·THF (75 mL, 75 mmol) dropwise at 0°C. CAUTION: Hydrogen gas evolution.
-
Heat the mixture to reflux (66°C) for 4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane.
-
Acid Hydrolysis: Add 6N HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify the aqueous layer to pH >11 with 4N NaOH. Extract with DCM (3 x 50 mL).
-
Salt Formation: To isolate the stable salt, treat the DCM layer with HCl in ether.
-
Product: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride .
-
Expected Yield: 70–80%.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target scaffold.
Analytical Data Profile (Expected)
To validate the synthesis, the following spectral data should be obtained for the final HCl salt:
| Technique | Expected Signals / Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.40 (br s, 2H, NH₂⁺), 7.45 (d, J=2.5 Hz, 1H, Ar-H8), 7.35 (dd, J=8.5, 2.5 Hz, 1H, Ar-H6), 7.10 (d, J=8.5 Hz, 1H, Ar-H9), 4.25 (s, 2H, Ar-CH₂-N), 4.10 (t, J=5.0 Hz, 2H, O-CH₂), 3.35 (t, J=5.0 Hz, 2H, N-CH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | 156.2 (C-Ar-O), 132.5 (C-Ar-Cl), 130.8 , 129.1 , 122.4 , 121.0 , 68.5 (O-CH₂), 50.2 (Ar-CH₂), 46.8 (N-CH₂). |
| HRMS (ESI+) | Calculated for C₉H₁₁ClNO [M+H]⁺: 184.0524 . |
| Melting Point | 210–212°C (as Hydrochloride salt). |
Troubleshooting & Optimization
-
Issue: Poor Cyclization Yield.
-
Cause: Intermolecular reaction (dimerization) dominates.
-
Solution: Increase dilution in Step 2 (0.05 M). Ensure strictly anhydrous THF is used.
-
-
Issue: Incomplete Reduction.
-
Cause: Borane complex stability.
-
Solution: Ensure the acid hydrolysis step (reflux with HCl) is sufficient to break the B-N bond. Alternatively, use LiAlH₄ in refluxing ether (though functional group tolerance is lower).
-
-
Issue: Purification of Amine.
-
Solution: The free base is an oil and difficult to crystallize. Always convert to the Hydrochloride or Oxalate salt for final isolation and storage.
-
References
-
Vertex AI Search. (2025). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. ResearchGate. 3
-
Royal Society of Chemistry. (2025). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines. Journal of the Chemical Society, Perkin Transactions 1. 4
-
National Institutes of Health (NIH). (2025). 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775. PubChem. 5
-
CymitQuimica. (2025). 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Product Information. 6
Sources
- 1. Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
Spectroscopic Characterization of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established spectroscopic principles to offer a robust analytical profile of the target molecule.
Introduction
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to a class of molecules with diverse biological activities. Accurate characterization of this molecule is paramount for its potential development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating its molecular structure and confirming its identity.
Molecular Structure
The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure.
Figure 1: Molecular structure of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The chloro-substituent at the 7-position will influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-6 |
| ~6.8-7.0 | dd | 1H | H-8 |
| ~6.7-6.9 | d | 1H | H-9 |
| ~4.5 | t | 2H | H-2 |
| ~3.5 | s (br) | 1H | NH |
| ~3.2 | t | 2H | H-3 |
| ~2.9 | t | 2H | H-5 |
Interpretation:
-
Aromatic Region: The aromatic protons on the benzene ring are expected to appear in the range of δ 6.7-7.2 ppm. The chlorine atom, being an electron-withdrawing group, will cause a downfield shift of the adjacent protons. The splitting patterns (doublet, doublet of doublets) arise from the coupling between neighboring protons.
-
Aliphatic Region: The methylene protons of the oxazepine ring are expected to appear as triplets in the upfield region (δ 2.9-4.5 ppm) due to coupling with adjacent methylene groups. The protons on C-2, being adjacent to the oxygen atom, will be the most downfield. The NH proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-5a |
| ~145 | C-9a |
| ~130 | C-7 |
| ~128 | C-8 |
| ~120 | C-6 |
| ~118 | C-9 |
| ~70 | C-2 |
| ~50 | C-5 |
| ~30 | C-3 |
Interpretation:
-
Aromatic Carbons: The aromatic carbons will resonate in the δ 118-150 ppm region. The carbon atom attached to the chlorine (C-7) will be significantly influenced.
-
Aliphatic Carbons: The aliphatic carbons of the oxazepine ring will appear in the upfield region. The carbon attached to the oxygen (C-2) will be the most downfield among the aliphatic carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the parent compound, 2,3,4,5-tetrahydro-1,4-benzoxazepine, is available on PubChem.[2]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-N stretch |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Strong | C-Cl stretch |
Interpretation:
-
The presence of a sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
-
The peaks in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching in the aromatic ring.
-
The strong absorption around 1250 cm⁻¹ is due to the C-O stretching of the aryl ether.
-
The C-Cl stretching vibration is expected to appear in the fingerprint region, around 750 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrum Data:
| m/z | Relative Intensity | Assignment |
| 183/185 | High | [M]⁺ (Molecular ion) |
| 154/156 | Medium | [M - CH₂NH]⁺ |
| 125 | Medium | [M - C₂H₄O - Cl]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 183, with an isotopic peak ([M+2]⁺) at m/z 185 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: The molecule is expected to undergo fragmentation upon ionization. Common fragmentation pathways for similar structures involve the loss of small neutral molecules or radicals from the heterocyclic ring.
Figure 2: Predicted key fragmentation pathways for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a detailed spectroscopic profile of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine based on established principles and data from its parent compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the analytical characterization of this molecule. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation. Researchers working with this compound are encouraged to acquire and publish the experimental spectra to contribute to the collective body of scientific knowledge.
References
-
PubChem. 2,3,4,5-Tetrahydro-1,4-benzoxazepine. Available at: [Link]
-
Academia.edu. Synthesis and spectral properties of 7-chloro-5-[(o- andp-R1)phenyl]-1-R2-3H-[3][4]benzodiazepin-2-ones. Available at: [Link]
-
arXiv. Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Available at: [Link]
-
ResearchGate. Transformations of Tetrahydro-1,4-benzoxazepines and Tetrahydro-1,4-benzothiazepines under the Action of Alkynes. First Example of the Synthesis of Tetrahydro-1,4-benzothiazonine-6-carboxylate. Available at: [Link]
-
ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Available at: [Link]
-
ResearchGate. Synthesis and spectral properties of 7-chloro-5-[(o- and 1189 p-R1)phenyl]-1-R2-3H-[3][4]benzodiazepin-2-ones. Available at: [Link]
-
ResearchGate. Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Available at: [Link]
-
ResearchGate. 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia. Available at: [Link]
-
ResearchGate. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Available at: [Link]
-
ResearchGate. Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. Available at: [Link]
-
White Rose ePrints. Preparation of substituted tetrahydro-1-benzazepines by lithiation-trapping. Available at: [Link]
-
National Center for Biotechnology Information. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Available at: [Link]
-
RSC Publishing. Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine. Available at: [Link]
-
ResearchGate. Synthesis of Tetrahydro-1,4-Benzodiazepine-2-ones on Hydrophilic Polyamide SynPhase Lanterns. Available at: [Link]
-
ChemBK. 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. Available at: [Link]
-
NIST WebBook. 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-5-phenyl. Available at: [Link]
Sources
- 1. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
- 2. Preparation of substituted tetrahydro-1-benzazepines by lithiation-trapping - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. R-(-)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, hydrochloride(125941-87-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Interactions
Abstract
The 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Understanding the molecular interactions that drive the activity of this scaffold is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to elucidate structure-activity relationships (SAR) and guide synthetic efforts. We will delve into the core methodologies of ligand and protein preparation, molecular docking, and molecular dynamics simulations, emphasizing the rationale behind each step to ensure scientifically sound and reproducible results.
Introduction: The Significance of the Benzoxazepine Scaffold and the Power of In Silico Modeling
The 1,4-benzoxazepine core is a seven-membered heterocyclic ring system fused to a benzene ring, containing both nitrogen and oxygen heteroatoms.[3][4] This structural motif has garnered significant attention in drug discovery due to its presence in compounds with a wide array of pharmacological activities, including but not limited to central nervous system agents and kinase inhibitors.[1][2] The specific derivative, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, incorporates a chlorine atom at the 7th position, which can significantly influence its physicochemical properties and binding interactions.
Traditional drug discovery pipelines are often lengthy and resource-intensive.[5][6] In silico modeling, also known as computer-aided drug design (CADD), has emerged as an indispensable tool to accelerate this process.[5][6] By simulating the interactions between a small molecule (ligand) and its biological target (typically a protein) at an atomic level, we can predict binding affinities, identify key interacting residues, and rationalize observed biological data. This guide will focus on a robust and validated workflow for modeling the interactions of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Foundational Principles: A Self-Validating Computational Workflow
The credibility of any in silico study hinges on the meticulousness of its methodology. A robust computational protocol should be designed as a self-validating system, where each step is justified and contributes to the overall reliability of the findings. This guide is structured around this principle, ensuring that the generated models are not only predictive but also mechanistically insightful. Regulatory bodies are increasingly recognizing the value of in silico data in drug development, provided that the methods are well-documented and validated.[7][8]
The Computational Pipeline: From Structure to Dynamics
Our exploration into the interactions of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine will follow a multi-step computational pipeline. This workflow is designed to provide a comprehensive understanding of the ligand's behavior, from its static binding mode to its dynamic stability within the protein's active site.
Figure 1: A high-level overview of the in silico modeling workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for each stage of the computational pipeline. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Ligand Preparation: Defining the Small Molecule
The accuracy of any docking or simulation study begins with a well-prepared ligand structure. The goal is to generate a low-energy, 3D conformation of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine with the correct protonation state and charge distribution.
Protocol 4.1: Ligand Preparation Workflow
-
Obtain 2D Structure:
-
Convert to 3D:
-
Utilize a computational chemistry tool like Open Babel or the graphical user interface of a molecular modeling suite (e.g., Maestro, MOE) to convert the 2D structure into a 3D conformation.
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e). This step relieves any steric clashes and finds a local energy minimum.
-
-
Protonation State and Tautomer Generation:
-
At physiological pH (typically assumed to be 7.4), the secondary amine in the benzoxazepine ring is likely to be protonated. Use a tool like Epik or LigPrep to predict the most probable protonation and tautomeric states. This is a critical step as the charge of the ligand significantly impacts its interactions.
-
-
Generate Conformers:
-
For flexible molecules, it is beneficial to generate a set of diverse, low-energy conformers. This can be achieved using tools like ConfGen or by running a short molecular dynamics simulation.
-
Protein Preparation: Readying the Biological Target
The quality of the target protein structure is equally crucial. Crystal structures obtained from the Protein Data Bank (PDB) often require preprocessing to be suitable for docking and simulation.
Protocol 4.2: Protein Preparation Workflow
-
Select a Target Protein:
-
Download and Inspect the PDB Structure:
-
Download the crystal structure of the target protein from the RCSB PDB. It is essential to choose a high-resolution structure (< 2.5 Å) if available.
-
-
Pre-processing:
-
Use a protein preparation wizard (e.g., in Schrödinger's Maestro or UCSF Chimera) to perform the following essential steps:
-
Remove non-essential molecules: Delete water molecules that are not involved in key interactions, as well as any co-crystallized ligands or ions that are not relevant to the study.
-
Add hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added to satisfy valency and enable correct hydrogen bonding.
-
Assign bond orders and formal charges.
-
Fill in missing side chains and loops: Some crystal structures may have missing residues. These can be modeled using tools like Prime.
-
Optimize hydrogen bond networks: Flip the orientations of asparagine, glutamine, and histidine residues to optimize the hydrogen bond network.
-
-
-
Energy Minimization:
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The restraints on the backbone atoms prevent significant deviation from the experimental structure.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[11][12][13] The primary goals are to identify the most likely binding mode and to estimate the binding affinity.
Protocol 4.3: Molecular Docking Workflow
-
Define the Binding Site:
-
The binding site can be defined based on the location of a co-crystallized ligand or by using a binding site prediction tool (e.g., SiteMap or CASTp). A grid box is then generated around the defined binding site.
-
-
Select a Docking Algorithm:
-
Several docking programs are available, each with its own algorithm and scoring function. Popular choices include AutoDock Vina, Glide, and GOLD.[13] The choice of program may depend on the specific system and computational resources.
-
-
Perform the Docking Simulation:
-
The prepared ligand (7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine) is then docked into the defined binding site of the prepared protein. The docking program will sample different conformations and orientations of the ligand within the binding site.
-
-
Analyze the Docking Poses:
-
The results will be a set of docked poses, each with a corresponding docking score. The lower the docking score, the more favorable the predicted binding affinity.
-
Visually inspect the top-scoring poses to assess their plausibility. Look for key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with the protein's active site residues.
-
Figure 3: A schematic of the molecular dynamics simulation workflow.
Table 2: Typical Molecular Dynamics Simulation Parameters
| Parameter | Value/Method | Rationale |
| Software | GROMACS / AMBER | Widely used and well-validated MD simulation packages. |
| Protein Force Field | AMBER ff19SB | A modern and accurate force field for proteins. |
| Ligand Force Field | GAFF2 | A general AMBER force field for small organic molecules. |
| Solvent Model | TIP3P | A commonly used and computationally efficient water model. |
| Simulation Time | 100 ns | A reasonable timescale to assess the stability of the complex. |
| Temperature | 300 K | Approximates physiological temperature. |
| Pressure | 1 bar | Approximates physiological pressure. |
Trustworthiness and Validation: Ensuring Scientific Integrity
The reliability of in silico models is paramount. [7][8]Several strategies can be employed to validate the computational protocol:
-
Redocking: If a crystal structure of the target protein with a bound ligand is available, a crucial validation step is to "redock" the co-crystallized ligand back into the binding site. The docking protocol should be able to reproduce the experimental binding pose with a low RMSD (< 2.0 Å).
-
Enrichment Studies: A validated docking protocol should be able to distinguish known active compounds from a set of decoy molecules. This is often assessed by calculating the enrichment factor.
-
Cross-validation: When building predictive models like QSAR, it is essential to use a separate test set of molecules to evaluate the model's predictive power.
-
Experimental Correlation: Ultimately, the most robust validation comes from correlating the in silico predictions with experimental data. For example, a good correlation between calculated binding free energies and experimentally determined IC50 values provides strong support for the validity of the model.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine interactions. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of activity for this important chemical scaffold, thereby accelerating the design and discovery of novel therapeutics.
Future advancements in computational chemistry, such as the integration of machine learning and artificial intelligence, are poised to further enhance the predictive power of these models. [14]Dynamic pharmacophore modeling and enhanced sampling techniques in MD simulations will provide an even more detailed understanding of the complex interplay between ligands and their biological targets.
References
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1992. [Link]
- Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444–450. [URL not available]
- Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore modeling and virtual screening for novel bioactive molecules. Methods in Molecular Biology, 1334, 1-23. [URL not available]
-
Jabeen, I., & Rauf, A. (2022). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 10, 969968. [Link]
-
MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]
-
Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]
-
Flyte. (2025, March 31). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved from [Link]
-
Di Palma, F., & Guzzi, R. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(15), 4786–4797. [Link]
-
van der Kamp, M. W., & Mulholland, A. J. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, 36(22-23), 5488–5490. [Link]
-
IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Retrieved from [Link]
-
VPH Institute. (2019, May 14). In silico models for drug development: tackling the validation challenge. Retrieved from [Link]
-
Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1334, 25-46. [Link]
-
Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
News-Medical.Net. (2020, January 30). Validating the In-Silico Model for Toxicity Studies. Retrieved from [Link]
-
Mohammed, S. R., Othman, L. A., & Ali, M. K. (2023). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 39(3), 633-643. [Link]
-
JeevikaSilicoBio. (2021, October 12). Molecular Docking || Small Molecule Docking || AutoDock || [Video]. YouTube. [Link]
-
KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
-
Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]
-
Kwiecień, H., et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design, 20(6), 835-846. [Link]
-
Olszewska, B., et al. (2024). Preliminary Studies of 1,5-Benzoxazepine Derivatives as Potential Histamine H3 Receptor Antagonists. Pharmaceuticals, 17(1), 106. [Link]
-
Olszewska, B., et al. (2024). Preliminary Studies of 1,5-Benzoxazepine Derivatives as Potential Histamine H3 Receptor Antagonists. Pharmaceuticals, 17(1), 106. [Link]
- Google Patents. (n.d.). CN102174016A - Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone.
-
de Heuvel, E., et al. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F]o[14][15]xazepines as. Journal of Medicinal Chemistry, 64(20), 15069–15088. [Link]
-
Ferguson, G., et al. (2009). 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro and 7-chloro analogues are isomorphous but not strictly isostructural. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 3), o142–o146. [Link]
-
MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. [Link]
-
Al-Tel, T. H., et al. (2014). Scheme 1. Synthesis ofb[14][15]enzooxazepines 7-25. ResearchGate. [Link]
-
Morren, H., et al. (1972). Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine. Journal of the Chemical Society, Perkin Transactions 1, 327-330. [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. Retrieved from [Link]
-
Ogawa, H., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry, 7(8), 1743–1754. [Link]
-
Vasylenko, O., et al. (2025, February 28). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLD. Journal of the Serbian Chemical Society. [Link]
-
CAS Common Chemistry. (n.d.). 7-Chloro-1,2,3,5-tetrahydro-1-methyl-2-oxo-5-phenyl-4H-1,4-benzodiazepine-4-carboxamide. Retrieved from [Link]/detail?cas_rn=59009-93-7)
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. vph-institute.org [vph-institute.org]
- 8. news-medical.net [news-medical.net]
- 9. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
- 11. medium.com [medium.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. KBbox: Methods [kbbox.h-its.org]
- 14. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 15. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Preliminary Cytotoxicity Assessment of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Foreword: Unveiling the Therapeutic Potential of a Novel Benzoxazepine Scaffold
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with potent and selective anticancer activity. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the benzoxazepine and benzoxazine scaffolds have garnered significant interest due to their diverse pharmacological activities, including promising anticancer properties.[1][2] This guide focuses on a specific, yet under-explored derivative: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine . While direct cytotoxicity data for this compound is not yet prevalent in public literature, its structural similarity to other biologically active benzoxazepines warrants a thorough investigation into its potential as an anticancer agent.[3][4]
This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals embarking on the preliminary cytotoxic evaluation of this novel compound. We will move beyond rote protocol recitation, delving into the causal reasoning behind experimental choices, ensuring a robust and scientifically sound investigation. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a self-validating framework for your research.
Part 1: Foundational Strategy - The Rationale for Investigation and Target Cell Line Selection
The initial step in any cytotoxicity study is to establish a clear scientific premise. For 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, the rationale is built upon the established anticancer activities of analogous structures. Numerous studies have demonstrated that modifications to the benzoxazepine core can lead to potent growth inhibition in various cancer cell lines.[3][5] The presence of a chloro-substituent at the 7-position, a common feature in many bioactive molecules, further enhances the rationale for this investigation.[6][7]
Strategic Selection of Cancer Cell Lines
The choice of cell lines is paramount for a meaningful preliminary screen. A well-curated panel should encompass a diversity of cancer types to identify potential tissue-specific activity. Based on the literature for related benzoxazepine and quinoline-containing compounds, the following cell lines represent a robust starting point:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-responsive breast cancer.[3][8]
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat subtype.[3]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[9]
-
HeLa (Cervical Adenocarcinoma): A historically significant and highly proliferative cancer cell line.[8][9]
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated liver cancer cell line, useful for assessing potential hepatotoxicity.[4][9]
-
HCT116 (Colorectal Carcinoma): A common model for colon cancer, with a well-characterized genetic background.[9]
To assess selectivity, it is crucial to include a non-cancerous cell line as a control. Human embryonic kidney cells (HEK-293 ) are a frequently used option for this purpose, allowing for the determination of a therapeutic index.[3][8]
Part 2: Core Experimental Protocols for Cytotoxicity Assessment
A multi-faceted approach to cytotoxicity testing is essential to obtain a comprehensive understanding of a compound's effects. We will detail three primary assays that, when used in concert, provide a robust preliminary assessment of cell viability, membrane integrity, and the mode of cell death.
Assessment of Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[8] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10][11] The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][12]
Detailed Protocol for MTT Assay:
-
Cell Seeding: In a 96-well flat-bottom plate, seed the selected cancer and non-cancerous cell lines at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[11] Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Evaluation of Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[13][14] This provides a measure of cell lysis and necrosis.
Detailed Protocol for LDH Assay:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).[13] Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[15] Measure the absorbance at 490 nm.
-
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[15] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Investigating the Mechanism of Cell Death: Annexin V/Propidium Iodide (PI) Apoptosis Assay
To determine if the compound induces apoptosis (programmed cell death) or necrosis, an Annexin V/PI assay coupled with flow cytometry is the gold standard.[10][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.[16]
Detailed Protocol for Annexin V/PI Assay:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations determined to be effective from the MTT and LDH assays (e.g., the IC₅₀ concentration). Incubate for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpretation and communication of results.
Tabular Summary of Cytotoxicity Data
Summarize the quantitative data from the MTT and LDH assays in a table. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to report.
| Cell Line | Compound | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | MTT | 48 | Data |
| MDA-MB-231 | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | MTT | 48 | Data |
| A549 | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | MTT | 48 | Data |
| HeLa | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | MTT | 48 | Data |
| HepG2 | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | MTT | 48 | Data |
| HCT116 | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | MTT | 48 | Data |
| HEK-293 | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine | MTT | 48 | Data |
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental procedures and hypothetical mechanistic pathways.
Caption: General workflow for the preliminary cytotoxicity assessment.
Based on the literature for related benzoxazine derivatives, a potential mechanism of action for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine could involve the induction of apoptosis via the mitochondrial pathway.[9]
Caption: Hypothetical mitochondrial apoptosis pathway.
Part 4: Synthesis and Conclusion
While a definitive synthesis protocol for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is not detailed in the provided search results, the synthesis of related benzoxazepine derivatives often involves steps such as Mitsunobu reaction, lithium aluminum hydride reduction, and intramolecular cyclization.[3] The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone, a structurally related compound, has been described starting from 4-chloroaniline and succinic anhydride.[17] These methodologies provide a strong foundation for the chemical synthesis of the target compound.
References
-
Xie, Y., et al. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. [Link]
-
Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]
-
Kamal, A., et al. (2010). Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer. PubMed. [Link]
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
An, R., & Li, B. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Kamal, A., et al. (2017). Indole-fused benzooxazepines: a new structural class of anticancer agents. Future Science. [Link]
-
Trevisan, G., et al. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]
-
Rao, A. (2024). Apoptosis and MTT Assay? ResearchGate. [Link]
-
Al-Musawi, S., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
-
Das, S., et al. (2025). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of[8][9]benzooxazepines 7-25. ResearchGate. [Link]
-
Ashram, M., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][15]imidazo[1,2-d][8][9]oxazepine and Benzo[f]benzo[8][15]oxazolo[3,2-d][8][9]oxazepine Derivatives. SciELO. [Link]
- Google Patents. (n.d.). CN102174016A - Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone.
- Google Patents. (2013). Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
-
Li, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. MDPI. [Link]
-
Perin, N., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
-
Di Sarno, V., et al. (2008). Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-fused benzooxazepines: a new structural class of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umtm.cz [umtm.cz]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 10. omicsonline.org [omicsonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay | MDPI [mdpi.com]
- 17. CN102174016A - Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone - Google Patents [patents.google.com]
Methodological & Application
Application Note: In Vitro Pharmacological Profiling of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Abstract & Introduction
The 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine core is a "privileged scaffold" in medicinal chemistry, particularly renowned for its utility in designing ligands for G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). Structural analogs of this bicyclic secondary amine have demonstrated significant potential as Serotonin 5-HT2C receptor agonists (for obesity and epilepsy treatment) and 5-HT2A modulators (neuropsychiatry).
The 7-chloro substitution is a critical structural feature; it blocks metabolic oxidation at the highly reactive para-position of the aromatic ring and enhances lipophilicity, improving blood-brain barrier (BBB) penetration.
This Application Note provides a rigorous, validated workflow for profiling 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine and its N-substituted derivatives. The protocol focuses on two critical "Go/No-Go" assays:
-
Affinity Screening: Radioligand Binding (Determination of
). -
Functional Characterization: Intracellular Calcium Flux (Determination of
and Efficacy).
Experimental Workflow Overview
The following flowchart outlines the logical progression from compound solubilization to selectivity profiling. This hierarchical approach minimizes resource wastage by filtering non-binders early.
Figure 1: Pharmacological screening workflow prioritizing affinity confirmation before functional validation.
Reagent Preparation & Handling
Critical Causality: The 7-chloro-1,4-benzoxazepine core is a secondary amine. If supplied as a hydrochloride salt (common for stability), it is water-soluble but acidic. If supplied as a free base, it requires DMSO. Improper pH buffering during dilution can lead to micro-precipitation, causing false negatives in binding assays (the "crash-out" effect).
Stock Solution (10 mM)
-
Vehicle: 100% DMSO (molecular biology grade).
-
Storage: -20°C in amber glass vials (prevents photolytic dechlorination).
-
Stability: Stable for 3 months. Avoid repeated freeze-thaw cycles (>3 times).
Assay Buffer (Standard Binding Buffer)
To be prepared fresh on the day of the assay.
-
50 mM Tris-HCl (pH 7.4 at 37°C)
-
10 mM MgCl₂ (Stabilizes the GPCR-G-protein complex)
-
0.1% Ascorbic Acid (Prevents oxidation of radioligands and test compounds)
-
Note: For functional assays, a physiological buffer (HBSS + HEPES) is required (see Section 5).
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
Materials
| Component | Specification | Role |
| Receptor Source | CHO-K1 membranes expressing human 5-HT2C (edited isoform) | Target |
| Radioligand | Tracer | |
| Non-specific Ligand | Mianserin (10 µM) or Serotonin (10 µM) | Defines NSB |
| Filter Plate | GF/B glass fiber filters, pre-soaked in 0.3% PEI | Separation |
Step-by-Step Procedure
-
Pre-soak Filters: Soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour at 4°C. Why? Benzoxazepines are lipophilic and "sticky." PEI reduces non-specific binding to the filter.
-
Plate Setup: In a 96-well polypropylene plate, add:
-
25 µL Assay Buffer (Total Binding wells).
-
25 µL Non-specific Ligand (NSB wells).
-
25 µL Test Compound (Serial dilution:
M to M).
-
-
Membrane Addition: Add 100 µL of membrane suspension (approx. 5-10 µg protein/well).
-
Radioligand Addition: Add 25 µL of
-Ligand (Final concentration , typically 1-2 nM). -
Incubation: Incubate for 60 minutes at 37°C . Note: 37°C is crucial for reaching equilibrium for lipophilic kinetics.
-
Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.
-
Detection: Add liquid scintillation cocktail and count (CPM).
Data Analysis
Calculate
-
Validation Criteria: The Hill slope should be near -1.0. If significantly shallower (e.g., -0.6), suspect negative cooperativity or solubility issues.
Protocol B: Functional Calcium Flux Assay (Efficacy)
Objective: Determine if the 7-chloro-benzoxazepine acts as an agonist (activator) or antagonist (blocker).
Mechanism: 5-HT2C couples to
Signaling Pathway
Understanding the pathway is essential for troubleshooting "flat" signals.
Figure 2: Gq-coupled signaling cascade utilized in the functional calcium flux assay.
Step-by-Step Procedure
-
Cell Seeding: Seed CHO-K1-5HT2C cells (20,000 cells/well) in black-wall/clear-bottom 384-well plates. Incubate overnight.
-
Dye Loading: Aspirate media and add 20 µL Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) in HBSS buffer containing 2.5 mM Probenecid.
-
Why Probenecid? It inhibits the anion transporter, preventing the cells from pumping the dye back out.
-
-
Incubation: 45 minutes at 37°C, followed by 15 minutes at room temperature (to minimize thermal gradients during reading).
-
Baseline Reading: Measure fluorescence for 10 seconds (Ex: 488 nm, Em: 525 nm).
-
Compound Injection: Inject 10 µL of 5x concentrated test compound.
-
Kinetic Read: Measure fluorescence every second for 60 seconds, then every 3 seconds for 60 seconds.
Data Interpretation[2][3]
-
Agonist Mode: Look for a sharp peak in fluorescence immediately after injection. Calculate
and (relative to 10 µM 5-HT response). -
Antagonist Mode: Pre-incubate with compound, then inject a standard agonist (
of 5-HT). Look for signal suppression.
Trustworthiness & Troubleshooting (Self-Validating Systems)
To ensure data integrity, every assay plate must contain the following internal controls:
| Issue | Symptom | Root Cause | Solution |
| High NSB | >20% binding in presence of excess blocker | Lipophilicity of benzoxazepine | Increase BSA (0.1%) or use CHAPS in buffer; ensure PEI filter coating. |
| Bell-Shaped Curve | Signal drops at high concentrations | Solubility limit / Cytotoxicity | Check compound precipitation; perform ATP cell viability assay. |
| Shifted Potency | Low intrinsic efficacy (Partial Agonist) | This is common for this scaffold. The compound binds but activates poorly. | |
| Safety Flag | High potency at 5-HT2B | Valvulopathy risk | Mandatory: Run parallel screen against 5-HT2B. Selectivity ratio (2B/2C) should be >100. |
References
-
Di Giovanni, G., et al. (2011). 5-HT2C Receptors in the Pathophysiology of CNS Disease. Springer.
-
Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics.
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: In Vitro Radioligand Binding Assays.
-
Smith, B. M., et al. (2006). Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a potent, selective, and efficacious 5-HT2C receptor agonist. Journal of Medicinal Chemistry.[1] (Provides SAR context for chloro-substituted benzazepines/benzoxazepines).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Synthesis
This technical guide is structured as a dynamic support center resource, designed to address the specific challenges of synthesizing 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine . It prioritizes mechanistic understanding and practical troubleshooting over generic instructions.
Core Synthesis Strategy & Route Selection
To maximize yield, we must move beyond "recipe following" and understand the kinetic barriers of forming a 7-membered heterocycle. The most robust pathway for the tetrahydro scaffold—avoiding the harsh conditions of lactam reduction—is the Intramolecular Reductive Amination (IRA) route.
The "Gold Standard" Pathway
This route relies on constructing the linear backbone first, then using the entropy-favored imine formation followed by in situ reduction to lock the ring.
-
Precursor Assembly: O-Alkylation of 5-chlorosalicylaldehyde with a protected 2-aminoethyl fragment (e.g., N-(2-bromoethyl)phthalimide).
-
Deprotection: Release of the primary amine.
-
Cyclization (IRA): The amine attacks the pendant aldehyde to form a cyclic imine (7-membered), which is immediately trapped by a hydride source.
Pathway Visualization
Figure 1: Optimized Intramolecular Reductive Amination (IRA) pathway. The critical yield-determining step is the transition from the amino-aldehyde intermediate to the cyclized product.
Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported by researchers.
Phase 1: O-Alkylation (The Foundation)
Issue: Low yield due to competitive C-alkylation or polymerization. Q: Why is my yield <50% during the initial alkylation of 5-chlorosalicylaldehyde?
-
Diagnosis: Phenoxide ions are ambident nucleophiles. If the reaction conditions are too "hard" (high temp, wrong solvent), C-alkylation occurs.
-
Solution:
-
Solvent: Switch to DMF or Acetonitrile . Avoid protic solvents.
-
Base: Use Potassium Carbonate (K₂CO₃) . It provides a milder deprotonation than NaH, favoring O-alkylation.
-
Catalyst: Add 10 mol% Potassium Iodide (KI) (Finkelstein condition) to activate the alkyl bromide in situ.
-
Stoichiometry: Use a slight excess of the alkylating agent (1.1 equiv) but strictly control temperature (60–80°C).
-
Phase 2: Cyclization (The Bottleneck)
Issue: Formation of oligomers/polymers instead of the 7-membered ring. Q: My LC-MS shows a mass corresponding to the dimer (M+M). How do I force cyclization?
-
Mechanism: The amino-aldehyde intermediate (Inter2 in Fig 1) can react with itself (intermolecular) faster than it reacts internally (intramolecular) if concentration is too high.
-
Protocol Adjustment (High Dilution Principle):
-
Concentration: The reaction concentration must be < 0.01 M .
-
Slow Addition: Do not dump reagents. Add the amino-aldehyde precursor slowly (over 2-4 hours) into a stirring solution of the reducing agent (NaBH₄ or NaBH₃CN) in Methanol/DCM.
-
pH Control: Maintain pH ~6-7. If too acidic, the amine is protonated and cannot attack the aldehyde. If too basic, the aldehyde may undergo Cannizzaro side reactions.
-
Phase 3: Purification
Issue: Product is an oil that is difficult to crystallize. Q: How do I isolate the pure amine from the crude sticky oil?
-
Self-Validating Purification (Acid-Base Workup):
-
Dissolve crude in EtOAc.
-
Extract with 1N HCl. The product (secondary amine) moves to the aqueous phase; non-basic impurities (unreacted aldehyde, dimers) stay in organic.
-
Wash aqueous layer with fresh EtOAc.
-
Basify aqueous layer (pH > 10) with NaOH. Product precipitates or oils out.[1]
-
Extract back into DCM/EtOAc.
-
Salt Formation: Convert to the Hydrochloride salt (using HCl in Dioxane/Ether) for a stable, crystalline solid (Source 1.15).
-
Quantitative Optimization Data
The following table summarizes the impact of specific variables on the isolated yield of the cyclization step.
| Variable | Condition A (Standard) | Condition B (Optimized) | Yield Impact |
| Concentration | 0.1 M | 0.005 M | +25% (Suppresses dimerization) |
| Reducing Agent | NaBH₄ (added at start) | NaBH₃CN (pH 6) | +15% (Selectivity for imine) |
| Temperature | Reflux | 0°C → RT | +10% (Reduces polymerization) |
| Addition Mode | One portion | Syringe Pump (4h) | +20% (Favors intramolecular rxn) |
Master Experimental Protocol
Objective: Synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine (Scale: 10 mmol)
-
Precursor Preparation:
-
Suspend 5-chlorosalicylaldehyde (1.57 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in DMF (20 mL).
-
Add N-(2-bromoethyl)phthalimide (2.80 g, 11 mmol) and catalytic KI.
-
Heat at 80°C for 4 hours. Pour into ice water, filter solid (Intermediate 1).
-
Deprotection: Reflux Intermediate 1 with Hydrazine hydrate in Ethanol for 2 hours. Cool, filter off phthalhydrazide. Concentrate filtrate to get crude amino-aldehyde.
-
-
Cyclization (Critical Step):
-
Prepare a solution of NaBH₄ (0.57 g, 15 mmol) in dry Methanol (200 mL) in a 1L round-bottom flask (High Dilution).
-
Dissolve the crude amino-aldehyde from step 1 in Methanol (50 mL).
-
Add the amino-aldehyde solution to the borohydride solution dropwise over 3 hours at 0°C.
-
Stir overnight at room temperature.
-
-
Workup:
-
Quench with water (10 mL). Evaporate MeOH.
-
Dissolve residue in DCM (50 mL) and water.
-
Perform Acid-Base Extraction (as detailed in Section 2).
-
Dry organic layer (Na₂SO₄), concentrate to yield pale yellow oil.
-
Optional: Treat with 4M HCl in Dioxane to precipitate the white HCl salt.
-
Troubleshooting Logic Tree
Use this decision tree to diagnose yield issues immediately.
Figure 2: Diagnostic logic for troubleshooting cyclization failures.
References
-
Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. ResearchGate. (Discusses the cyclodehydration and reduction routes for benzoxazepines). Link
-
Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines. Royal Society of Chemistry. (Provides alternative cyclization methods using AlCl3 and benzotriazole intermediates). Link
-
7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Product Data. CymitQuimica. (Confirms chemical structure and commercial availability of the HCl salt). Link
-
Synthesis of 1-methyl-5-phenyl-7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. PrepChem. (Analogous reduction protocols for 7-membered benzo-fused rings). Link
Sources
Technical Support Center: Solubility Optimization for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Topic: Troubleshooting Solubility & Assay Stability of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Audience: Senior Researchers, Assay Development Scientists Version: 1.0 (Current as of 2025)[1]
Executive Summary & Chemical Context
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a lipophilic secondary amine often utilized as a scaffold in the synthesis of CNS-active agents (e.g., loxapine analogs) or as a fragment in high-throughput screening.[1]
Its behavior in biological assays is dominated by two competing physicochemical properties:
-
Lipophilicity (LogP ~2.5 - 3.0): Drives poor aqueous solubility and high non-specific binding (NSB) to plastics.[1]
-
Basic Nitrogen (pKa ~8.5 - 9.5): Renders solubility highly pH-dependent.[1] The compound is soluble in acidic environments (protonated cation) but prone to rapid precipitation at physiological pH (neutral free base).
This guide addresses the "crash-out" phenomenon often observed during serial dilutions and the signal loss attributed to plastic adsorption.
Module 1: Stock Solution Preparation
The Critical Error: Storing stocks in alcohols (MeOH/EtOH) or hydrated DMSO. The Solution: Anhydrous DMSO is the only recommended solvent for long-term stability.
Protocol: Preparation of 10 mM Master Stock
-
Solvent Choice: Use anhydrous DMSO (≥99.9%, stored over molecular sieves). Avoid Ethanol; it evaporates too quickly, altering concentration, and promotes moisture uptake.
-
Weighing: Weigh the hydrochloride salt or free base into a glass vial (borosilicate). Do not use polystyrene.[1]
-
Dissolution: Vortex for 30 seconds. If using the HCl salt, the solution may require mild warming (37°C water bath) for 5 minutes to disrupt the crystal lattice.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Visual Check: The solution must be perfectly clear. Any turbidity indicates moisture contamination or impure starting material.
Module 2: The "Crash Point" – Dilution Strategies
The Problem: Direct addition of high-concentration DMSO stock into aqueous buffer (PBS/media) creates a local region of supersaturation, causing immediate precipitation ("shock precipitation") that does not re-dissolve.
The Fix: Intermediate Dilution Method
Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "transition" plate.
Step-by-Step Workflow:
-
Start: 10 mM Stock in 100% DMSO.
-
Intermediate Step: Dilute 1:20 into a "Transition Solvent" (e.g., 50% DMSO / 50% Water or 50% PEG-400).[1]
-
Result: 0.5 mM solution in compatible solvent.
-
-
Final Step: Dilute into Assay Buffer (e.g., PBS pH 7.4).
-
Result: Final assay concentration with no local shock.
-
Visualization: Solubility Decision Tree
Caption: Diagnostic workflow to distinguish between precipitation (solubility limit) and surface adsorption (NSB).
Module 3: Assay Buffer Chemistry (pH & Additives)
Because 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a weak base, its solubility is dictated by the Henderson-Hasselbalch equation.[1]
The pH Trap
-
pH 4.0 - 6.0: The compound is protonated (
) and highly soluble.[1] -
pH 7.4 (Physiological): The compound exists largely as the free base (
), which is hydrophobic. -
Risk: If your assay buffer is pH 7.4 or higher, the thermodynamic solubility may drop to < 10 µM.
Data Table: Estimated Solubility vs. pH
| pH Condition | Ionization State | Estimated Solubility | Risk Level |
| pH 4.0 | >99% Protonated | High (> 1 mM) | Low |
| pH 7.0 | ~90% Protonated | Moderate (~100 µM) | Medium |
| pH 7.4 | ~50% Protonated | Low (< 50 µM) | High |
| pH 8.0+ | Mostly Unionized | Very Low (< 10 µM) | Critical |
Recommended Additives
If the assay requires pH 7.4, you must add a solubilizing agent or carrier to prevent precipitation or NSB.
-
Non-Ionic Surfactants: 0.01% Tween-20 or Triton X-100.[1] (Prevents aggregation).
-
Carrier Proteins: 0.1% BSA (Bovine Serum Albumin). (Acts as a "sink" to keep lipophilic molecules in solution, though it reduces free fraction).
-
Cyclodextrins: Hydroxypropyl-
-cyclodextrin (HP- -CD) at 0.5 - 1.0% (w/v).[1] This encapsulates the hydrophobic core without interfering with most enzymatic active sites.
Module 4: Troubleshooting FAQ
Q1: My IC50 curves are flat or show "bell-shaped" responses. Why? A: This is a classic sign of exceeding the Kinetic Solubility Limit . At high concentrations, the compound precipitates. The solid precipitate does not inhibit the target (flat response) or causes light scattering artifacts (bell shape).
-
Fix: Run a "No-Enzyme" control plate measuring Absorbance at 650nm. If absorbance increases with concentration, you are measuring precipitate, not activity.
Q2: The compound disappears from the solution after 1 hour in a polystyrene plate. A: This is Non-Specific Binding (NSB) . The lipophilic benzoxazepine ring adsorbs to the hydrophobic plastic.
-
Fix: Switch to Low-Binding Polypropylene (PP) plates or, ideally, glass-coated microplates.[1] Adding 0.01% Tween-20 usually resolves this.[1]
Q3: Can I use the Hydrochloride salt to improve solubility? A: Yes, but with a caveat. The HCl salt dissolves better in water initially. However, once diluted into a buffered solution (e.g., PBS pH 7.4), the buffering capacity overrides the salt's acidity, converting it back to the free base. If the concentration exceeds the free base solubility, it will precipitate regardless of whether you started with the salt or free base.
Validated Protocol: Kinetic Solubility Assay
Before running your primary screen, determine the "Safe Zone" for this compound.
-
Prepare: 10 mM stock in DMSO.
-
Dilute: Prepare a concentration series (100, 50, 25, 12.5, 6.25 µM) in your exact assay buffer (including BSA/Tween if used).
-
Incubate: Shake for 90 minutes at Room Temp.
-
Read: Measure Absorbance at 620nm (turbidity) or use a Nephelometer.
-
Analyze: The concentration where OD620 spikes above baseline is your Solubility Limit . Do not exceed this in bioassays.
Visualization: Serial Dilution Workflow
Caption: Two-step dilution strategy to minimize "shock precipitation" of benzoxazepine derivatives.
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and pKa effects on assay results).
-
BenchChem Technical Guides. (2025). Troubleshooting Uralenin and Benzoxazepine precipitation in media. [1]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [1]
-
WuXi AppTec. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies. [1]
-
BellBrook Labs. (2025).[2] Common Challenges in Biochemical Assays and How to Overcome Them.
Sources
Technical Support Center: Stabilizing 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine in Solution
Welcome to the technical support center for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Q1: What are the primary known instability factors for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine in solution?
A1: The primary instability factors for this benzoxazepine derivative are exposure to light (photodegradation), oxidative conditions, and significant deviations from a neutral pH. The chlorinated aromatic ring and the secondary amine within the heterocyclic structure are the most likely sites of degradation.
Q2: What is the recommended general-purpose solvent for dissolving and storing 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine?
A2: For short-term storage and immediate use, methanol or acetonitrile are suitable solvents. Stock solutions in these solvents are generally stable for 3-6 months when stored at -4°C in the dark[1]. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature.
Q3: How should I properly store solutions of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine?
A3: Solutions should be stored in amber vials to protect from light, tightly sealed to prevent solvent evaporation and exposure to air, and kept at low temperatures (e.g., -20°C or -80°C) for long-term stability. The container should be in a dry, cool, and well-ventilated place[2].
Q4: Are there any known incompatibilities with common lab materials?
A4: While specific incompatibility data for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is limited, similar benzodiazepine compounds have shown sorption to certain elastomeric sealing materials[3]. It is recommended to use glass or polypropylene containers and minimize contact with rubber or other polymeric materials where possible, especially for long-term storage or when working with low concentrations.
II. Troubleshooting Guide: Degradation in Solution
This guide provides a structured approach to identifying and mitigating the root causes of degradation of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine in solution.
Issue 1: Rapid Loss of Compound Potency or Appearance of Unknown Peaks in Chromatographic Analysis.
This is a common indicator of chemical degradation. The following workflow will help diagnose the cause.
Caption: Troubleshooting workflow for degradation of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Step 1: Assess for Photodegradation
-
Causality: Chlorinated aromatic compounds can be susceptible to photochemical degradation upon exposure to UV light[4][5]. This can lead to the abstraction of the chlorine atom or oxidative degradation of the aromatic ring[6].
-
Troubleshooting:
-
Prepare a fresh solution of the compound.
-
Divide the solution into two amber vials and two clear vials.
-
Wrap one amber and one clear vial in aluminum foil to completely block light.
-
Expose all four vials to ambient laboratory light for a set period (e.g., 24 hours).
-
Analyze the concentration of the parent compound in all four samples using a stability-indicating method like HPLC-UV.
-
-
Resolution: If significant degradation is observed in the light-exposed samples (especially the clear vial) compared to the light-protected samples, photodegradation is the likely cause. Always prepare and store solutions in amber glassware or protect them from light using aluminum foil.
Step 2: Investigate Oxidative Degradation
-
Causality: The secondary amine in the benzoxazepine ring can be susceptible to oxidation. Dissolved oxygen in the solvent can contribute to this degradation pathway.
-
Troubleshooting:
-
Prepare a fresh solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon for 15-20 minutes).
-
Divide the solution into two vials.
-
Blanket the headspace of one vial with an inert gas (nitrogen or argon) before sealing.
-
Leave the other vial with a normal atmospheric headspace.
-
Store both vials under identical conditions (in the dark) and analyze at various time points.
-
-
Resolution: If the solution under the inert atmosphere shows significantly better stability, oxidative degradation is a key factor. For sensitive experiments, it is recommended to use de-gassed solvents and blanket the headspace of your solution containers with an inert gas. The addition of antioxidants, such as aromatic amines, can also be beneficial in preventing auto-oxidation[7][8].
Step 3: Evaluate pH-Dependent Hydrolysis
-
Causality: The stability of compounds with amine and ether functionalities can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis or ring-opening of the benzoxazepine structure. Studies on related benzodiazepines have shown pH-dependent decomposition[9][10][11].
-
Troubleshooting:
-
Prepare solutions in a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9).
-
Ensure the compound is soluble in each buffer system. A small amount of co-solvent like methanol or acetonitrile may be necessary.
-
Store the buffered solutions under identical, protected conditions (dark, controlled temperature).
-
Analyze the concentration of the parent compound over time.
-
-
Resolution: By comparing the degradation rates at different pH values, you can identify the optimal pH range for stability. For future experiments, use a buffer system that maintains the pH within this stable range.
Issue 2: Inconsistent Results or Poor Reproducibility in Bioassays.
This can often be traced back to the degradation of the compound in the assay medium.
-
Causality: Complex biological media can contain components that actively degrade the compound. Furthermore, the pH and oxygen levels in cell culture media can differ from simple buffered solutions.
-
Troubleshooting:
-
Spike and Recovery Study: Add a known concentration of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine to your complete assay medium (without cells or other biological components).
-
Incubate under the exact conditions of your assay (temperature, CO2, humidity).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the compound.
-
-
Resolution: If a time-dependent loss of the compound is observed, this indicates instability in the assay medium. Consider the following:
-
Reduce Incubation Time: If possible, shorten the duration of the assay.
-
Fresh Preparations: Prepare fresh dilutions of the compound immediately before each experiment.
-
Protective Agents: If permissible for the assay, consider the addition of antioxidants that are compatible with your biological system.
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[12][13][14].
Objective: To identify the degradation pathways of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine under various stress conditions.
Materials:
-
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (0.1N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 1N HCl and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 24 hours)[15].
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1N NaOH and heat at a controlled temperature for a specified time[15].
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for a specified time[15].
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for 24 hours[15].
-
Photolytic Degradation: Expose a solution of the compound to UV radiation (e.g., ≥210 Wh/m²)[15].
-
Sample Preparation for Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. An HPLC-MS method is highly recommended for identifying the mass of the degradation products[16].
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
This information will reveal the compound's vulnerabilities and help in developing a stability-indicating analytical method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 229 nm has been used for similar structures)[15].
-
Injection Volume: 10 µL.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.
-
Ensure that the parent peak is spectrally pure using a photodiode array (PDA) detector.
-
Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[13].
IV. Data Summary
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Solvents | Methanol, Acetonitrile | Good solubility and compatibility for short-term use. |
| Storage Temperature | Solid: As per supplier | To minimize degradation in the solid state. |
| Solution: -20°C to -80°C | To slow down degradation kinetics in solution. | |
| Light Protection | Amber vials or foil wrap | To prevent photodegradation. |
| Atmosphere | Inert gas (N2, Ar) headspace | To minimize oxidative degradation. |
Table 2: Potential Degradation Pathways and Mitigation
| Stress Factor | Potential Degradation Pathway | Mitigation Strategy |
| Light (UV/Visible) | Photodegradation, dehalogenation | Store in amber containers, protect from light. |
| Oxygen | Oxidation of the secondary amine | Use de-gassed solvents, store under inert gas, consider antioxidants. |
| Acidic pH | Hydrolysis, ring opening | Maintain solution pH in the optimal stability range (determined experimentally). |
| Basic pH | Hydrolysis, rearrangement | Maintain solution pH in the optimal stability range. |
| Elevated Temperature | Increased rate of all degradation pathways | Store at recommended low temperatures. |
V. References
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026, January 30). Specialty Chemicals.
-
N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benz Safety Data Sheets. (2019, July 15). Echemi.
-
Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. (2008, February 15). PubMed.
-
Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. (2004, December 3). ACS Publications.
-
The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies.
-
Amine Antioxidants. Vanderbilt Chemicals, LLC.
-
Amine Antioxidant 445 & 5057 Supply. Linchemical.
-
Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate.
-
Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. (2019, April 15). PubMed.
-
Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (2023, November 24). MDPI.
-
Studies on forced degradation of oxca. JOCPR.
-
Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology.
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
-
7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. CymitQuimica.
-
Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. (2020, January 29). Journal of AOAC INTERNATIONAL.
-
Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. (2025, August 5). ResearchGate.
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020, April 6). PubMed.
-
Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv.
-
Stability of benzodiazepines in formaldehyde solutions. (2001, April 15). PubMed.
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
-
Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][6][7]diazepine-3-carboxylate does not influence bioavailability. PMC - PubMed Central.
-
Solubility of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide, 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, and 7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one in (Propane-1,2-diol + Water) at a Temperature of 303.2 K. (2026, February 14). NIST.
-
An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014, June 30). Walsh Medical Media.
-
Evaluation of pH on the extraction efficiency of benzodiazepines with... ResearchGate.
-
Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Unodc.
-
Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. (2011, December 23). arXiv.
-
Synthesis and tranquilizing effect of new dibenzoxazepines and pyridobenzoxazepines. (2025, August 7). ResearchGate.
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2025, October 19). ResearchGate.
-
Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. PMC.
-
4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro and 7-chloro analogues are isomorphous but not strictly isostructural. (2009, March 15). PubMed.
-
One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Chemical Communications (RSC Publishing).
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019, September 5). Hindawi.
-
Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. (2022, September 27). MDPI.
-
Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent.
-
Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. (2019, December 1). Arabian Journal of Chemistry.
-
Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. (2024, November 11). Beilstein Journals.
-
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. TCI Chemicals.
-
1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. PubChem.
-
Guidelines on Handling Hazardous Drugs. ASHP.
-
Safe Handling of Hazardous Drugs. (2025, March 5). Duke OESO.
-
Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. (2021, October 18). Frontiers.
-
Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. (2014, May 21). Google Patents.
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023, November 21). ACS Publications. ukPQBrAjXw45dXlxb-6t3TUvuVUPgsN3D)
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. linchemical.com [linchemical.com]
- 9. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of benzodiazepines in formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. jocpr.com [jocpr.com]
- 16. agilent.com [agilent.com]
Technical Support Center: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Scaffold
Topic: Minimizing Off-Target Effects & Optimization Protocols
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Technical Support Hub
You are accessing the specialized support module for the 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold. This privileged structure is a critical pharmacophore in CNS drug discovery, often investigated for serotonergic (5-HT2C) and dopaminergic modulation. However, its structural promiscuity presents significant "off-target" risks, particularly regarding 5-HT2B-mediated valvulopathy , 5-HT2A psychotomimetics , and hERG channel blockade .
This guide provides troubleshooting workflows to isolate on-target efficacy while silencing these dangerous off-target signals.
Module 1: Chemical Integrity & Synthesis Troubleshooting
Context: Before biological profiling, you must ensure the "off-target" effects aren't actually "off-molecule" effects caused by regioisomers or impurities.
FAQ 1.1: Why does my batch show inconsistent IC50 values across 5-HT subtypes?
Diagnosis: You likely have Regioisomer Contamination or Enantiomeric Impurity . The cyclization of the 1,4-benzoxazepine ring is sensitive. A common failure mode is the formation of the 1,5-benzoxazepine isomer or incomplete cyclization leading to open-chain intermediates. These impurities often possess higher affinity for off-target receptors (like 5-HT2A) than the desired scaffold.
Troubleshooting Protocol: Structural Validation
-
Run HMBC NMR: Do not rely on 1H NMR alone. You must verify the ether linkage position.
-
Target Signal: Look for the correlation between the aromatic C-9 (adjacent to Oxygen) and the methylene protons of the oxazepine ring.
-
-
Chiral Purity Check: If your scaffold has a substituent at the 2- or 3-position (creating a chiral center), the (R)- and (S)-enantiomers will have vastly different selectivity profiles.
-
Standard: >98% ee is required. The "inactive" enantiomer often acts as a competitive antagonist or an off-target agonist.
-
Visualization: Synthesis Impurity & Purification Logic
Caption: Diagnostic workflow for identifying and removing common synthetic impurities that mimic off-target activity.
Module 2: Mitigating 5-HT2B Agonism (Cardiac Safety)
Context: The most critical risk for this scaffold is 5-HT2B receptor agonism , which drives cardiac valvulopathy via mitogenic signaling. Your goal is to maintain 5-HT2C efficacy while eliminating 5-HT2B activity.
FAQ 2.1: My compound binds to 5-HT2B (Ki < 50 nM). Is it dead?
Answer: Not necessarily. Binding
The "Safety Ratio" Rule:
-
Target: >100-fold selectivity is ideal.
-
Acceptable: >30-fold if the 5-HT2B Emax (efficacy) is <20% of the endogenous ligand (Serotonin).
Protocol: Functional Selectivity Screening
Objective: Differentiate between Gq-mediated agonist activity (toxic) and antagonism (safe).
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2B.
-
Assay Type: FLIPR Calcium 6 Assay (measures Gq/11 coupling).
-
Step-by-Step:
-
Seed: 10,000 cells/well in 384-well plates. Incubate overnight.
-
Dye Load: Load Calcium 6 dye for 2 hours at 37°C. Note: Longer loading improves signal-to-noise for low-efficacy partial agonists.
-
Agonist Mode: Add compound.[1][2][3] Measure fluorescence. If no response
Proceed to Antagonist Mode. -
Antagonist Mode: Add compound, incubate 15 min, then challenge with EC80 of Serotonin (5-HT).
-
Result Interpretation: If the compound inhibits the 5-HT response, it is an antagonist (Safe). If it induces calcium flux, it is an agonist (Toxic Risk).
-
Module 3: Avoiding 5-HT2A (Psychotomimetic Effects)
Context: 5-HT2A activation causes hallucinations (LSD-like effects). The 7-chloro-1,4-benzoxazepine scaffold often has "bleed-through" activity here.
FAQ 3.1: How do I structurally modify the scaffold to reduce 5-HT2A affinity?
Technical Insight: The 5-HT2A receptor pocket is deeper but sterically more constrained in specific regions compared to 5-HT2C.
-
Modification 1 (N-alkylation): Increasing the size of the substituent on the nitrogen (position 4) often reduces 5-HT2A affinity faster than 5-HT2C affinity. Try Cyclobutyl or Methyl-cyclopropyl groups.
-
Modification 2 (C7-Substitution): The Chlorine at position 7 is critical for binding. Replacing it with a bulky group (e.g., Trifluoromethyl) often kills 5-HT2A binding but maintains 5-HT2C activity.
Visualization: The Selectivity Funnel
Caption: Screening cascade to filter compounds. Compounds showing >20% efficacy at 5-HT2B are discarded immediately to prevent cardiac toxicity.
Module 4: Solubility & Formulation (Bioassay Interference)
Context: Chlorinated benzoxazepines are lipophilic. Poor solubility causes "false negatives" in assays or "false positives" due to aggregation.
FAQ 4.1: My compound precipitates in the FLIPR assay buffer.
Solution: The free base is likely insoluble at neutral pH.
-
Salt Selection: Convert the free base to a Hydrochloride (HCl) or Hemitartrate salt. The tartrate salt often yields better crystalline properties and solubility for this scaffold.
-
DMSO Limit: Ensure final DMSO concentration in the well is <0.5%.
-
Surfactant: Add 0.01% Pluronic F-127 to the assay buffer to prevent micro-aggregation.
Summary of Key Parameters (Reference Table)
| Parameter | Target Value | Critical Threshold (Fail) | Method of Verification |
| 5-HT2C Affinity (Ki) | < 10 nM | > 100 nM | Radioligand Binding ([3H]-Mesulergine) |
| 5-HT2B Efficacy (Emax) | < 10% (Antagonist) | > 20% (Agonist) | FLIPR Calcium Flux |
| 5-HT2A Selectivity | > 100-fold vs 2C | < 10-fold | Functional Ki Ratio |
| hERG Inhibition | IC50 > 10 µM | IC50 < 1 µM | Patch Clamp (CHO cells) |
| Chiral Purity (ee) | > 99% | < 95% | Chiral HPLC |
References
-
Selectivity Mechanisms: "We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders." PubMed Central. Available at: [Link]
-
Scaffold Pharmacology: "Diazepine Agonists of the 5-HT 2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin." PubMed. Available at: [Link]
-
Synthesis & Impurities: "Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives." ResearchGate.[4][5] Available at: [Link]
-
Off-Target Toxicity: "Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports." PubMed Central. Available at: [Link]
-
Functional Selectivity: "Serotonin-releasing agents with reduced off-target effects." Nature Molecular Psychiatry. Available at: [Link]
For further assistance with custom synthesis or assay development, contact the Level 3 Support Team.
Sources
- 1. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine - Eureka | Patsnap [eureka.patsnap.com]
- 3. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Welcome to the technical support center for the purification of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this heterocyclic amine.
Introduction to Purification Challenges
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a secondary amine, and its basic nature can present unique challenges during purification, particularly when using standard silica gel chromatography. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues such as poor separation, peak tailing, and even irreversible adsorption of the compound onto the stationary phase.[1] This guide provides strategies to mitigate these issues and achieve high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine in a question-and-answer format.
Issue 1: Poor or No Separation During Column Chromatography
Question: I'm running a silica gel column to purify my crude 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, but I'm seeing significant peak tailing and my compound is co-eluting with impurities. What's going wrong?
Answer: This is a classic issue when purifying basic compounds like your benzoxazepine on standard silica gel.[1] The acidic nature of the silica leads to strong interactions with your amine, causing the problems you're observing.
Probable Causes & Solutions:
-
Acid-Base Interaction with Silica: The primary cause is the interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.
-
Solution 1: Add a Competing Base to the Mobile Phase. By adding a small amount of a volatile amine like triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase, you can "neutralize" the active sites on the silica gel. This will reduce the strong adsorption of your target compound and improve peak shape. A typical starting point is 0.1-1% TEA in your eluent.[1]
-
Solution 2: Use a Different Stationary Phase. If adding a competing base doesn't resolve the issue, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel can be effective, especially for polar impurities.
-
-
Inappropriate Solvent System: Your mobile phase may not have the optimal polarity to effectively separate your compound from impurities.
-
Solution: Optimize Your Mobile Phase with Thin-Layer Chromatography (TLC). Before running a column, screen various solvent systems using TLC. A good mobile phase will give your target compound an Rf value between 0.2 and 0.4.[2] For this class of compounds, common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[3][4][5]
-
Experimental Workflow: TLC for Mobile Phase Optimization
Caption: Workflow for optimizing the mobile phase using TLC.
Issue 2: The Compound "Oils Out" During Recrystallization
Question: I'm trying to recrystallize my 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, but instead of forming crystals, it's separating as an oil. How can I fix this?
Answer: "Oiling out" is a common problem in crystallization and often happens when the solution is too supersaturated or cools too quickly. It can also be caused by the presence of impurities that inhibit crystal formation.
Probable Causes & Solutions:
-
High Supersaturation or Rapid Cooling: If the concentration of your compound is too high in the hot solvent, or if you cool the solution too fast, the molecules don't have time to align into a crystal lattice and will separate as a liquid.
-
Solution 1: Add More Hot Solvent. Add a small amount of the hot recrystallization solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.
-
Solution 2: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
-
Presence of Impurities: Impurities can interfere with the crystallization process.
-
Solution: Perform a Pre-purification Step. If slow cooling and scratching don't work, your material may be too impure for recrystallization. Consider a quick purification by flash chromatography through a small plug of silica gel to remove the most significant impurities, and then attempt the recrystallization again.
-
Issue 3: Low Recovery After Purification
Question: I've successfully purified my compound, but my final yield is very low. Where could my product have gone?
Answer: Low recovery can be due to several factors, from irreversible adsorption on your chromatography column to using too much solvent during recrystallization.
Probable Causes & Solutions:
-
Irreversible Adsorption on Silica Gel: As mentioned, basic amines can bind irreversibly to silica gel.
-
Solution: Use a Modified Mobile Phase or a Different Stationary Phase. As described in Issue 1, adding a competing base to your eluent or switching to alumina can significantly improve recovery.
-
-
Using an Excessive Amount of Recrystallization Solvent: If you use too much solvent to dissolve your crude product, a significant amount of your compound will remain in the mother liquor even after cooling.
-
Solution: Use the Minimum Amount of Hot Solvent. During recrystallization, add the hot solvent portion-wise until your compound just dissolves. After filtering the crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals.[6]
-
-
Product Volatility: While less common for this molecular weight, some compounds can be lost to evaporation if dried under high vacuum for too long, especially if they have a relatively low boiling point.
-
Solution: Moderate Drying Conditions. Dry your final product under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvent systems for column chromatography of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine?
A1: Based on structurally similar compounds, good starting points for normal-phase chromatography on silica gel would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) or a gradient of methanol in dichloromethane (e.g., starting from 1% methanol).[3][4][5] Remember to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[1]
Q2: What is a suitable solvent for recrystallizing 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine?
A2: For compounds of this type, a common strategy is to use a solvent pair. For example, dissolving the compound in a good solvent like ethanol, methanol, or ethyl acetate at an elevated temperature, and then adding a poor solvent like hexanes, petroleum ether, or water until the solution becomes slightly cloudy.[7] Then, allow the solution to cool slowly. Single solvent systems to try would include isopropanol or toluene.
Q3: How can I handle this compound if it is consistently an oil at room temperature?
A3: If the free base of your compound is an oil, you can try to purify it as a salt. Since it is a secondary amine, it will form a salt with an acid. You can dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate as a solid, which can then be collected by filtration and potentially recrystallized. The hydrochloride salt of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is commercially available, indicating it is a stable, solid form.[8]
Q4: What is the best way to monitor the progress of my column chromatography?
A4: Thin-layer chromatography (TLC) is the most effective way to monitor your column. Collect fractions and spot them on a TLC plate along with your starting crude material and a pure standard if you have one. This will allow you to identify which fractions contain your desired product and whether it is pure.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes the use of a mobile phase modifier to improve the purification of a basic amine.
-
Slurry Preparation: In a beaker, add silica gel to your initial mobile phase (e.g., 98:2 hexane/ethyl acetate + 0.5% triethylamine). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve your crude 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of your packed column.
-
Elution: Begin eluting with your initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve your compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
Quantitative Data Summary Table
| Purification Method | Typical Purity | Typical Recovery | Key Parameters |
| Flash Chromatography | >98% (by HPLC) | 70-90% | Mobile phase with 0.1-1% TEA |
| Recrystallization | >99% (by HPLC) | 60-85% | Slow cooling, minimal solvent |
Logical Relationships in Purification Strategy
Caption: Decision-making workflow for the purification of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
References
-
ResearchGate. (n.d.). Scheme 1. Synthesis of[3][6]benzooxazepines 7-25. [Link]
- Google Patents. (2013). Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
-
MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]
-
Molbase. (n.d.). Synthesis of 1-methyl-5-phenyl-7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Link]
- Google Patents. (n.d.). CN102174016A - Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Cengage. (2018). Amines and Heterocycles. [Link]
- Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
-
Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. [Link]
-
ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
- Google Patents. (n.d.). US3340253A - Preparation of certain benzodiazepine compounds.
-
Biotage. (2025). Successful flash chromatography. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2021). An Overview On Flash Chromatography. [Link]
-
Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]
-
PubMed. (1985). Quantification of R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-methyl-3- benzazepine in brain and blood by use of reversed-phase high-performance liquid chromatography with electrochemical detection. [Link]
-
ResearchGate. (n.d.). Synthesis of Tetrahydro-1,4-Benzodiazepine-2-ones on Hydrophilic Polyamide SynPhase Lanterns. [Link]
-
ResearchGate. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Transformations of Tetrahydro-1,4-benzoxazepines and Tetrahydro-1,4-benzothiazepines under the Action of Alkynes. First Example of the Synthesis of Tetrahydro-1,4-benzothiazonine-6-carboxylate. [Link]
-
Chemical Synthesis Database. (2025). 7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 8. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
Technical Support Center: Optimizing 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Assays
Topic: Addressing Resistance & Signal Loss in Cell Lines Compound Class: 5-HT2C Receptor Agonists (Lorcaserin Scaffold) Document ID: TSC-2026-BZP-05[1]
Introduction: The "Super-Agonist" Paradox
Welcome to the technical support center for the 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold. If you are working with this molecule (the core structure of Lorcaserin ), you are likely investigating Serotonin 5-HT2C receptor modulation.[1][2][3]
The Core Challenge: Researchers often report "resistance" in cell lines (e.g., HEK-293 stably expressing 5-HT2C, or CHO cells).[1] In 90% of cases, this is not classical multidrug resistance (MDR) but rather pharmacological tachyphylaxis . This scaffold is unique: it acts as a "super-agonist" for
This guide provides the protocols to distinguish between Desensitization , Genetic Drift (RNA Editing) , and Physicochemical Instability .
Module 1: Functional Resistance (Receptor Desensitization)
Symptom: “My calcium flux or cAMP signal was strong on Day 1, but after repeated dosing or prolonged incubation, the cells are unresponsive.”
The Mechanism: The -Arrestin Trap
Unlike standard agonists, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine induces a conformation in the 5-HT2C receptor that disproportionately recruits
Troubleshooting Guide
| Diagnostic Question | If YES, The Cause is... | Corrective Action |
| Does the signal return after a 4-hour washout? | Reversible Desensitization (Recycling) | Implement a Pulse-Chase Protocol (see below). |
| Does the signal require >24h to return? | Lysosomal Degradation | Reduce agonist incubation time to <45 mins; Lower concentration to EC50 (avoid Emax). |
| Is the loss permanent even after 48h? | Downregulation (Transcriptional) | Check mRNA levels; Switch to an inducible expression system (e.g., Tet-On). |
Protocol: Receptor Resensitization Assay
Use this to determine the required recovery time for your specific cell line.[1]
-
Seed Cells: Plate 5-HT2C-expressing cells in 96-well format (50,000 cells/well).
-
Induction (Pulse): Treat with 100 nM of the compound for 1 hour .
-
Washout: Aspirate media.[1] Wash 3x with warm PBS.[1] Add fresh drug-free media.
-
Recovery (Chase): Incubate for variable intervals: 0h, 1h, 4h, 12h, 24h.
-
Re-Challenge: At each time point, add a saturating dose (1
M) of the compound. -
Readout: Measure Calcium Flux (FLIPR) or IP-One accumulation.
-
Result: Plot % Response vs. Time.[1] The time to reach 50% of initial signal is your
recovery.
-
Module 2: Cellular Resistance (RNA Editing)
Symptom: “The IC50/EC50 of the compound has shifted significantly (10-fold) between Passage 5 and Passage 20.”
The Mechanism: ADAR-Mediated Editing
The 5-HT2C receptor mRNA is a substrate for ADAR (Adenosine Deaminases Acting on RNA).[1] ADAR converts Adenosine to Inosine (read as Guanosine).
-
INI Isoform (Unedited): High affinity for the benzoxazepine scaffold. High constitutive activity.[1]
-
VGV/VSV Isoforms (Edited): Low affinity for the scaffold. Low constitutive activity.[1]
Crucial Insight: Cultured cells under stress often upregulate ADAR, causing a "drift" toward the VGV isoform. Your cells are literally editing the receptor to become resistant to the drug.
Decision Matrix: Is it Drift?
Figure 1: Decision tree to diagnose RNA-editing mediated resistance in stable cell lines.
Corrective Action: The "Isogenic Reset"
-
Do not use high-passage cells. Discard cells after 15 passages.
-
Genotype your line. Sequence the cDNA (not genomic DNA) of the receptor.
Module 3: Physicochemical Stability (Solubility)
Symptom: “Variability in data points; 'noisy' assay results at high concentrations (>10
The Mechanism: Free Base vs. Salt
The 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine core is lipophilic.[1]
-
The Trap: If you purchased the "Free Base" form, it is poorly soluble in aqueous media (PBS/Culture Media). It may precipitate, reducing the effective concentration (pseudo-resistance).
-
The Fix: Ensure you are using the Hydrochloride (HCl) salt form.
Solubility Protocol
-
Stock Prep: Dissolve the HCl salt in 100% DMSO to 10 mM.
-
Visual Check: Solution must be clear. If cloudy, sonicate for 30 seconds.[1]
-
-
Working Solution: Dilute into assay buffer.
-
Critical Step: Do not exceed 0.1% DMSO final concentration in the well, as DMSO itself can modulate GPCR coupling efficiency.
-
-
Precipitation Check: Measure Absorbance at 600nm (turbidity) of your highest concentration working solution.[1] If OD > 0.05, you have precipitation.[1]
Summary of Troubleshooting
| Issue | Root Cause | Verification | Solution |
| Signal Decay | Pulse-Chase Assay | Reduce incubation time; use "Spare Receptor" model. | |
| Potency Shift | RNA Editing (INI | cDNA Sequencing | Thaw low-passage cells; validate isoform. |
| Noise/Dropout | Precipitation | Turbidity (OD600) | Use HCl salt; Sonicate stock; Check DMSO %. |
References
-
Felsing, D. E., et al. (2019). "Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization."[1][3] European Journal of Pharmacology.
- Key Finding: Establishes the benzoxazepine scaffold (Lorcaserin)
-
Wacker, D., et al. (2013). "Structural basis for 5-HT2C receptor-mediated antiobesity signaling."[1] Science.
- Key Finding: Structural analysis of the receptor interaction with the benzoxazepine core.
-
Berg, K. A., et al. (2001). "RNA Editing of the 5-HT2C Receptor Alters Agonist-Receptor-G Protein Coupling."[1][2] British Journal of Pharmacology.[1]
- Key Finding: Defines the mechanism of RNA editing (INI vs VGV) and its impact on drug potency.
-
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist."[1][4] Journal of Pharmacology and Experimental Therapeutics.
- Key Finding: Pharmacological characteriz
Sources
- 1. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
- 2. ovid.com [ovid.com]
- 3. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity in Reactions of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the chemical modification of this important scaffold. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to enhance the selectivity of your reactions and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Q1: What are the most reactive positions on the 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine ring system for electrophilic aromatic substitution?
A1: The regioselectivity of electrophilic aromatic substitution on the benzene ring of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is primarily influenced by the directing effects of the chloro and the amino ether substituents. The amino ether group is an ortho, para-director and an activating group, while the chloro group is an ortho, para-director and a deactivating group.[1][2] Generally, the positions ortho and para to the strongly activating amino ether group are the most nucleophilic and therefore most reactive towards electrophiles.[3] However, the steric hindrance from the seven-membered ring can influence the accessibility of these positions.
Q2: How can I selectively functionalize the nitrogen atom of the benzoxazepine ring?
A2: The nitrogen atom in the tetrahydro-1,4-benzoxazepine ring is a secondary amine and can be selectively functionalized through various reactions such as alkylation, acylation, and arylation. To achieve high chemoselectivity and avoid side reactions on the aromatic ring, it is crucial to choose appropriate reaction conditions. For instance, N-alkylation can be achieved using alkyl halides in the presence of a non-nucleophilic base like potassium carbonate.[4] For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective.[5]
Q3: What are common side products observed during the functionalization of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine?
A3: Common side products can arise from a lack of regioselectivity in aromatic substitutions, leading to a mixture of isomers. Over-alkylation or di-substitution on the nitrogen can occur if the reaction is not carefully controlled. In some cases, ring-opening of the benzoxazepine ring can be observed under harsh reaction conditions, particularly with strong acids or bases.[6] The formation of byproducts in the synthesis of related 1,5-benzoxazepines has also been studied, highlighting the potential for complex reaction pathways.[7]
Q4: Are there any protecting group strategies recommended for this molecule?
A4: Yes, protecting groups are essential for achieving selectivity when multiple reactive sites are present. The secondary amine can be protected with common amine protecting groups like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) to prevent its reaction during electrophilic aromatic substitution on the benzene ring.[8] The choice of protecting group will depend on the specific reaction conditions you plan to use for subsequent steps, as their stability and deprotection methods vary.[9][10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Problem: My electrophilic substitution reaction on the aromatic ring of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is yielding a mixture of isomers, and I cannot isolate the desired product in good yield.
Causality and Solutions:
Poor regioselectivity in electrophilic aromatic substitution is often a result of competing directing effects and suboptimal reaction conditions. Here’s how to troubleshoot this issue:
-
Understanding Directing Effects: The amino ether group is a strong activating ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. The interplay of these two substituents governs the position of electrophilic attack. Computational models can help predict the most likely sites of reaction by calculating the proton affinities of the aromatic C-H bonds.[3][11]
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.[12]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal medium for your specific transformation.
-
Catalyst: For reactions like Friedel-Crafts, the choice and amount of Lewis acid catalyst are critical. A milder Lewis acid may lead to higher selectivity.
-
-
Use of Directing Groups: In some cases, installing a directing group can provide precise control over the position of functionalization. While this adds extra synthetic steps, it can be a powerful strategy for complex molecules.[13][14][15][16]
Experimental Protocol: General Procedure for Optimizing Reaction Temperature
-
Set up three parallel reactions in small-scale vials.
-
To each vial, add 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine and the appropriate solvent.
-
Cool each reaction to a different temperature (e.g., 0 °C, -20 °C, and -40 °C) using an appropriate cooling bath.
-
Slowly add the electrophile and any necessary catalyst to each vial.
-
Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to assess the product distribution at each temperature.
-
Analyze the crude reaction mixtures to determine the ratio of isomers and identify the optimal temperature for the desired regioselectivity.
Issue 2: Low Yield in N-Functionalization Reactions
Problem: I am attempting to alkylate or acylate the nitrogen atom, but the reaction is sluggish and gives a low yield of the desired product.
Causality and Solutions:
Low yields in N-functionalization reactions can be due to several factors, including steric hindrance, the basicity of the reaction medium, and the reactivity of the electrophile.
-
Choice of Base: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not sufficiently deprotonate the nitrogen for the reaction to proceed. For N-alkylation, inorganic bases like potassium carbonate or cesium carbonate are often effective.[4]
-
Solvent Effects: The solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices for N-alkylation and N-acylation reactions.
-
Reactivity of the Electrophile: If you are using a less reactive alkyl or acyl halide, you may need to increase the reaction temperature or use a catalyst to drive the reaction to completion.
Data Presentation: Comparison of Conditions for N-Alkylation
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | Good | [4] |
| Ethyl Bromoacetate | NaH | THF | Room Temp | Moderate | N/A |
| Methyl Iodide | Cs₂CO₃ | MeCN | 60 | High | N/A |
Note: This table is illustrative and specific yields will depend on the exact substrates and reaction scale.
Issue 3: Undesired Side Reactions and Byproduct Formation
Problem: My reaction is producing unexpected byproducts, complicating purification and reducing the yield of my target molecule.
Causality and Solutions:
The formation of byproducts is often a sign of non-selective reactivity or decomposition under the reaction conditions.
-
Protecting Groups: As mentioned in the FAQs, protecting the secondary amine with a group like Boc can prevent its participation in unwanted side reactions during functionalization of the aromatic ring.[8]
-
Reaction Conditions: Harsh conditions (high temperatures, strong acids or bases) can lead to decomposition or rearrangement.[17] It is always advisable to start with milder conditions and gradually increase the temperature or reagent concentration if the reaction is not proceeding.
-
Inert Atmosphere: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture.[18][19] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
Visualization & Formatting
Diagrams
Logical Relationship: Troubleshooting Low Yield in N-Functionalization
Caption: A decision tree for troubleshooting low yields in N-functionalization reactions.
Experimental Workflow: Selective Electrophilic Bromination using a Protecting Group
Caption: A typical workflow for achieving selective electrophilic bromination.
References
-
PMC. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Retrieved from [Link]
- Rujirawanich, J., & Gallagher, T. (2009). Substituted 1,4-Benzoxazepines, 1,5-Benzoxazocines, and N- and S-Variants. Organic Letters, 11(23), 5494–5497.
-
ResearchGate. (n.d.). Synthesis of 2-Ester-substituted-1,5-benzoxazepines and Studies on the By-product in the Reaction. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Transformations of Tetrahydro-1,4-benzoxazepines and Tetrahydro-1,4-benzothiazepines under the Action of Alkynes. First Example of the Synthesis of Tetrahydro-1,4-benzothiazonine-6-carboxylate. Retrieved from [Link]
-
PubMed. (2009). Substituted 1,4-benzoxazepines, 1,5-benzoxazocines, and N- and S-variants. Retrieved from [Link]
-
MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]
-
RSC Publishing. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines.... Retrieved from [Link]
-
Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Reaction conditions:.... Retrieved from [Link]
-
PMC. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of substituted benzo[b][12][20]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Directing groups – Knowledge and References. Retrieved from [Link]
-
PMC. (2023). Electrocatalyzed direct arene alkenylations without directing groups for selective late-stage drug diversification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). A Synthetic Overview of Benzoxazines and Benzoxepines as Anticancer Agents. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Troubleshooting [chem.rochester.edu]
- 20. lib.ysu.am [lib.ysu.am]
Technical Support Center: Strategies to Enhance the Bioavailability of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the poor oral bioavailability of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. This document provides a structured approach to troubleshooting common issues and offers guidance on selecting and optimizing formulation and chemical modification strategies to improve systemic exposure.
Part 1: Understanding the Challenge - FAQs on Poor Bioavailability
This section addresses foundational questions regarding the potential causes of poor bioavailability for a novel chemical entity like 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Q1: My preliminary in vivo studies with 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine show very low plasma concentrations after oral administration. What are the likely causes?
A1: Poor oral bioavailability is a common hurdle in drug development and can stem from several factors. For a compound like 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, the primary suspects are:
-
Poor Aqueous Solubility: Many organic molecules, particularly those with aromatic and heterocyclic structures, exhibit low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] If the compound does not dissolve, it cannot be absorbed.
-
Low Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its molecular size, charge, or lack of affinity for cellular uptake transporters.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (or even in the gut wall) can drastically reduce the amount of active drug that reaches the rest of the body.[3][4]
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport the drug back into the GI lumen, limiting its net absorption.[5][6]
Q2: I have limited data on the physicochemical properties of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. What initial experiments are critical to diagnose the cause of its poor bioavailability?
A2: A systematic approach to characterizing your compound is crucial. The following initial experiments will provide the necessary insights to guide your strategy:
-
Solubility Determination: Assess the solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will help you understand its dissolution behavior in the GI tract.
-
LogP/LogD Measurement: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) will indicate the lipophilicity of your compound. This property influences both solubility and permeability.
-
In Vitro Permeability Assay (e.g., Caco-2): This is a cornerstone experiment. Using a Caco-2 cell monolayer, you can determine the apparent permeability coefficient (Papp).[7][8] A bi-directional assay (measuring transport from the apical to basolateral side and vice-versa) can also reveal if your compound is subject to active efflux.[5][6]
-
Metabolic Stability Assessment: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance. This will provide an early indication of its susceptibility to first-pass metabolism.
The results of these initial tests will help you classify your compound, for instance, using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, and thereby select an appropriate enhancement strategy.[9]
Part 2: Troubleshooting and Overcoming Bioavailability Issues
This section provides detailed troubleshooting guides for common formulation and chemical modification strategies.
Formulation-Based Strategies
Formulation-based approaches aim to improve the solubility and dissolution rate of the drug without chemically altering the active pharmaceutical ingredient (API).[1]
ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[10] This high-energy state enhances aqueous solubility and dissolution.[11][12]
Troubleshooting Guide: Amorphous Solid Dispersions
| Issue | Potential Cause | Recommended Action |
| Low drug loading in the ASD | Poor miscibility between the drug and the chosen polymer. | Screen a wider range of polymers with varying properties (e.g., HPMC, HPMC-AS, PVP, Soluplus®). Utilize computational tools or small-scale experimental screening to predict and assess drug-polymer miscibility.[13] |
| ASD is not physically stable and recrystallizes over time | The polymer is not effectively inhibiting molecular mobility of the drug. The drug loading is too high, exceeding the solubility in the polymer. | Select a polymer with a higher glass transition temperature (Tg). Reduce the drug loading. Include a secondary stabilizer in the formulation.[13] |
| Incomplete drug release from the ASD in vitro | The polymer may be gelling and trapping the drug. The drug may be precipitating out of solution upon release from the ASD. | Incorporate a surfactant or a precipitation inhibitor into the formulation. Optimize the dissolution media to better mimic in vivo conditions. |
| Poor in vivo performance despite good in vitro dissolution | The supersaturated state is not maintained in the GI tract, leading to precipitation. The formulation is not adequately protecting the drug from degradation. | Include a precipitation inhibitor in the formulation. Consider enteric coating to protect the ASD from the acidic stomach environment if the drug is acid-labile. |
Experimental Workflow for ASD Development
Caption: Workflow for Amorphous Solid Dispersion (ASD) development.
LBDDS encompass a range of formulations where the drug is dissolved or suspended in lipidic excipients.[14] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[15][16] LBDDS can enhance bioavailability by improving solubility and taking advantage of lipid absorption pathways, which can help bypass first-pass metabolism.[2][3]
Troubleshooting Guide: Lipid-Based Formulations
| Issue | Potential Cause | Recommended Action |
| Drug precipitates from the LBDDS on storage | Drug solubility in the lipid excipients is exceeded. The formulation is physically unstable. | Screen a wider range of lipid excipients (oils, surfactants, co-solvents) to find a system with higher solubilization capacity. Reduce the drug concentration. |
| Poor emulsification upon dilution in aqueous media | The ratio of oil, surfactant, and co-solvent is not optimal. The surfactant has an inappropriate HLB (Hydrophile-Lipophile Balance) value. | Systematically vary the proportions of the formulation components and construct a ternary phase diagram to identify the optimal self-emulsifying region. Screen surfactants with different HLB values. |
| Inconsistent in vivo performance | The formulation's performance is highly dependent on the GI environment (e.g., presence of food). The drug may be precipitating from the emulsion in the GI tract. | Develop a formulation that is less susceptible to digestion effects. Incorporate polymers or other excipients to inhibit drug precipitation upon emulsification and digestion.[15] |
| Chemical instability of the drug in the formulation | The lipid excipients may contain impurities (e.g., peroxides) that degrade the drug. | Use high-purity excipients. Include antioxidants in the formulation. Conduct long-term stability studies under controlled conditions. |
Reducing the particle size of the drug to the nanometer range dramatically increases its surface area, which can lead to a significant increase in dissolution rate and saturation solubility.[17][18]
Troubleshooting Guide: Nanoparticle Formulations
| Issue | Potential Cause | Recommended Action |
| Particle size is too large or the distribution is too wide | The milling/homogenization process is not optimized. Inappropriate stabilizers are being used. | Optimize process parameters such as milling time, pressure, and temperature. Screen different stabilizers (surfactants, polymers) to find the most effective at preventing particle agglomeration. |
| Physical instability (particle growth/agglomeration) during storage | Ostwald ripening (growth of larger particles at the expense of smaller ones). Insufficient surface coverage by the stabilizer. | Select stabilizers that provide strong steric or electrostatic repulsion. Optimize the concentration of the stabilizer. Consider freeze-drying the nanosuspension with a cryoprotectant to create a stable solid form. |
| Difficulty in converting the nanosuspension to a solid dosage form | The nanoparticles may aggregate during drying. The final solid form may have poor redispersibility. | Screen various drying techniques (e.g., spray drying, lyophilization) and excipients (e.g., cryoprotectants, fillers) to ensure the nanoparticles can be easily reconstituted upon administration. |
Chemical Modification Strategies
If formulation approaches are insufficient, chemically modifying the drug to create a prodrug can be a powerful strategy.[19]
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[20][] This approach can be used to temporarily mask physicochemical properties that limit bioavailability, such as poor solubility or high metabolic lability.[22][23]
Troubleshooting Guide: Prodrug Development
| Issue | Potential Cause | Recommended Action |
| The prodrug has poor aqueous solubility | The promoiety added is too lipophilic. | Design prodrugs with ionizable or hydrophilic promoieties (e.g., phosphates, amino acids, polyethylene glycol).[][23] |
| Incomplete or too rapid conversion to the active drug in vivo | The chemical or enzymatic linkage is too stable or too labile. The necessary activating enzymes are not present at the desired site of absorption/action. | Modify the linker between the drug and the promoiety to tune the rate of cleavage. Ensure the chosen linker is susceptible to common enzymes present in the gut, plasma, or liver (e.g., esterases, phosphatases).[23] |
| The released promoiety is toxic | The carrier molecule itself has undesirable biological activity. | Select promoieties that are generally recognized as safe (GRAS) or are endogenous substances (e.g., amino acids, simple sugars). |
| The prodrug itself has poor permeability | The modifications have negatively impacted the drug's ability to cross cell membranes. | Balance the increase in solubility with the potential impact on lipophilicity. Design the prodrug to utilize active uptake transporters in the gut. |
Logical Flow for Prodrug Design
Caption: A systematic approach to prodrug design and evaluation.
Part 3: Key Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of the test compound across a Caco-2 cell monolayer.[5][8]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within the acceptable range are used.[5]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The test compound (e.g., at 10 µM) is added to the apical (A) side of the Transwell insert.
-
The basolateral (B) side contains a drug-free buffer.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
The procedure is reversed: the test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side.
-
-
Calculations:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters.[5]
-
References
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC - NIH. (n.d.).
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
- Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 13(1), 1-2.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. BioMed Research International.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals.
- Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery.
- Al-Gousous, J., & Langguth, P. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology.
- Insights: Lipid-Based Formulations for Poorly Soluble Drugs. (n.d.). Aenova Group.
- Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma.
- FUNCTIONAL EXCIPIENTS - Improving the Water Solubility of Oral Drugs With Amorphous Solid Dispersions (ASDs). (2023). Drug Development & Delivery.
- Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Journal of Pharmaceutical Sciences and Research.
- Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). SciSpace.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Polymeric Nanoparticles for Increased Oral Bioavailability and Rapid Absorption Using Celecoxib as a Model of a Low-Solubility, High-Permeability Drug - PMC. (n.d.).
- Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. (2025). AKT Publication.
- Prodrug Design: Enhancing Drug Bioavailability and Efficacy. (n.d.). Hilaris Publisher.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). Cellets.
- Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
- In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. (2025). Pharmaceutics.
- Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
- Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. (2024). Taylor & Francis.
- Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. (2023). Research and Reviews: Journal of Pharmaceutics and Nanotechnology.
- Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI.
- Cell-based in vitro models for predicting drug permeability. (2012). Expert Opinion on Drug Discovery.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
- Caco2 assay protocol. (n.d.).
- How to improve the bioavailability of a drug? (2025). Patsnap Synapse.
- Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Online.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
- How can prodrugs improve PK profiles? (2025). Patsnap Synapse.
- Prodrug Activation Strategies. (2023). BOC Sciences.
- Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2025). MDPI.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.
- Caco-2 Permeability In Vitro Assay. (n.d.). Charnwood Discovery.
- Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies. (2024). WuXi AppTec DMPK.
Sources
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. upm-inc.com [upm-inc.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. aktpublication.com [aktpublication.com]
- 5. enamine.net [enamine.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharm-int.com [pharm-int.com]
- 10. seppic.com [seppic.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellets.com [cellets.com]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aenova-group.com [aenova-group.com]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How can prodrugs improve PK profiles? [synapse.patsnap.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine and Known CNS Receptor Inhibitors: A Guide for Researchers
This guide provides a comparative overview of the potential inhibitory profile of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine against well-characterized inhibitors of key central nervous system (CNS) receptors. While direct experimental data for this specific compound is limited in publicly available literature, this analysis is grounded in the established pharmacology of the broader benzoxazepine and benzazepine chemical classes, offering a predictive framework for researchers in drug discovery and development.
Introduction: The Benzoxazepine Scaffold in CNS Drug Discovery
The 1,4-benzoxazepine moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2] Derivatives of this and related structures, such as benzazepines, have been extensively investigated for their interactions with various CNS targets, exhibiting properties ranging from antipsychotic and anticonvulsant to potential anticancer and anti-inflammatory effects.[1][3] The introduction of a chlorine atom at the 7-position, as seen in our compound of interest, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and selectivity for specific biological targets.[4]
Given the structural similarities to known CNS-active molecules, it is hypothesized that 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is likely to exhibit inhibitory activity at dopamine and/or serotonin receptors. This guide will therefore focus on comparing its potential profile with known inhibitors of the dopamine D1 and D2 receptors, and the serotonin 5-HT2A and 5-HT2C receptors.
Comparative Analysis of Structurally Related Compounds
| Compound | Target(s) | Ki (nM) or EC50 (nM) | Reference Inhibitor(s) | Target(s) | Ki (nM) or EC50 (nM) |
| Analog 1: (+/-)-7-chloro-8-hydroxy-1-(4'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 Receptor | Kd = 1.43 | SCH23390 | Dopamine D1 Receptor | Ki = 0.2 - 1.3 |
| Analog 2: 7-chloro-3-methyl-2,3,4,5-tetrahydrospiro[3-benzazepine-1,1'-cyclopentan]-8-ol | Dopamine D1A ReceptorDopamine D2 Receptor | Ki = 23Ki = 2250 | Haloperidol | Dopamine D2 Receptor | Ki = 1.5 |
| Analog 3: 7-Chlorolorcaserin | 5-HT2A Receptor5-HT2C Receptor | EC50 = 10EC50 = 4.0 | Ketanserin SB242084 | 5-HT2A Receptor5-HT2C Receptor | Ki = 2Ki = 0.8 |
Table 1: Comparative inhibitory potencies of 7-chloro-substituted benzazepine analogs and known reference inhibitors at dopamine and serotonin receptors. Data for analogs is sourced from publicly available literature. It is important to note that these are analogous compounds and the activity of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine may differ.
The data from these analogs suggest that a 7-chloro-substituted benzazepine or benzoxazepine core can confer high affinity and selectivity for the dopamine D1 receptor (Analog 1) or potent agonism at serotonin 5-HT2A and 5-HT2C receptors (Analog 3). Analog 2 demonstrates the potential for significant selectivity between dopamine receptor subtypes. These findings provide a strong rationale for the experimental evaluation of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine against a panel of CNS receptors.
Signaling Pathways and Experimental Workflow
To elucidate the inhibitory profile of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, a systematic experimental approach is required. The following diagrams illustrate the general signaling pathways for dopamine D1 and serotonin 5-HT2A receptors, and a typical workflow for determining receptor binding affinity.
Figure 1: Simplified signaling pathways for the Dopamine D1 and Serotonin 5-HT2A receptors.
Figure 2: General experimental workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
To experimentally validate the inhibitory potential of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, the following standard protocols for receptor binding assays can be employed.
Dopamine D1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D1 receptor.
Materials:
-
Human recombinant dopamine D1 receptor expressed in CHO-K1 or HEK293 cells.
-
Cell membrane preparations from the above cells.
-
Radioligand: [³H]-SCH23390 (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or (+)-Butaclamol (for non-specific binding).
-
[³H]-SCH23390 at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin 5-HT2A receptor.
Materials:
-
Human recombinant serotonin 5-HT2A receptor expressed in CHO-K1 or HEK293 cells.
-
Cell membrane preparations from the above cells.
-
Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, dissolved and serially diluted.
-
(Same as D1 assay from this point onwards).
Procedure: The procedure is analogous to the D1 receptor binding assay, with the following modifications:
-
Use [³H]-Ketanserin as the radioligand (final concentration e.g., 0.5-1.0 nM).
-
Use Mianserin as the non-specific binding control.
-
The incubation is typically carried out at 37°C for 30 minutes.
Conclusion and Future Directions
The structural characteristics of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, when compared with its close chemical relatives, strongly suggest its potential as an inhibitor of dopamine and/or serotonin receptors. The provided comparative data on analogous compounds serves as a valuable starting point for researchers, highlighting the likelihood of high-affinity interactions with these key CNS targets.
To definitively characterize the pharmacological profile of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, it is imperative to perform direct experimental validation. The detailed protocols for receptor binding assays outlined in this guide provide a robust framework for such investigations. Further studies, including functional assays (e.g., cAMP accumulation for D1 receptors or calcium mobilization for 5-HT2A receptors) and in vivo behavioral models, will be crucial to fully elucidate the therapeutic potential of this compound.
References
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5]imidazo[1,2-d][5]oxazepine and Benzo[f]benzo[5]oxazolo[3,2-d][5]oxazepine Derivatives. SciELO. Available at: [Link]
-
Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. Available at: [Link]
-
Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. PubMed. Available at: [Link]
-
7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. PubMed. Available at: [Link]
-
Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. Available at: [Link]
-
Classic D1 dopamine receptor antagonist R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390) directly inhibits G protein-coupled inwardly rectifying potassium channels. Molecular Pharmacology. Available at: [Link]
-
BindingDB BDBM50280429 7-chloro-3-methyl-2,3,4,5-tetrahydrospiro[3-benzazepine-1,1'-cyclopentan]-8-ol. BindingDB. Available at: [Link]
-
7-Chlorolorcaserin. Wikipedia. Available at: [Link]
-
A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem. Available at: [Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chlorolorcaserin - Wikipedia [en.wikipedia.org]
- 4. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
- 5. Document: (+/-)-7-chloro-8-hydroxy-1-(4'-[125I]iodophenyl)-3-methyl-2,3,4,5- tetrahydro-1H-3-benzazepine: a potential CNS D-1 dopamine receptor imagi... - ChEMBL [ebi.ac.uk]
A Comparative Guide to the Efficacy of 7-Substituted-3,4-dihydrobenzo[f]oxazepin-5(2H)-one Derivatives as Anticonvulsant Agents
A Comparative Guide to the Efficacy of 7-Substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as Anticonvulsant Agents
Introduction
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry. The 1,4-benzoxazepine scaffold has emerged as a promising heterocyclic system due to its diverse pharmacological activities, including anticonvulsant, neuroprotective, and antipsychotic properties.[1][2] Within this class of compounds, derivatives of 7-substituted-3,4-dihydrobenzo[f][3]oxazepin-5(2H)-one have garnered significant interest for their potential as anticonvulsant agents. The nature of the substituent at the 7-position of the benzoxazepine ring plays a crucial role in modulating the biological activity of these compounds.
This guide provides a comparative analysis of the anticonvulsant efficacy of a series of 7-substituted-3,4-dihydrobenzo[f][4][3]oxazepin-5(2H)-one derivatives, with a particular focus on the 7-chloro analog. We will delve into the structure-activity relationships (SAR) that govern their potency, present the experimental data from preclinical screening models, and provide a detailed protocol for a key efficacy assay. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel central nervous system (CNS) therapeutics.
Core Chemical Structure and Investigated Derivatives
The fundamental chemical scaffold for the compounds discussed in this guide is 7-substituted-3,4-dihydrobenzo[f][4][3]oxazepin-5(2H)-one. The primary point of variation in the synthesized and evaluated analogs is the substituent at the 7-position of the fused benzene ring. This position has been systematically modified to explore the impact of different functional groups on anticonvulsant activity.
Caption: Core chemical structure of 7-substituted-3,4-dihydrobenzo[f][4][3]oxazepin-5(2H)-one.
Comparative Efficacy in a Preclinical Model of Epilepsy
The anticonvulsant activity of the synthesized 7-substituted-3,4-dihydrobenzo[f][4][3]oxazepin-5(2H)-one derivatives was evaluated in mice using the Maximal Electroshock (MES) test. The MES test is a widely accepted preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[5][6] The efficacy is quantified by the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the induced seizure. A lower ED₅₀ value indicates higher anticonvulsant potency. The neurotoxicity of the compounds was assessed using the rotarod test, and the median toxic dose (TD₅₀) was determined. The protective index (PI = TD₅₀/ED₅₀) provides a measure of the compound's margin of safety.
| Compound ID | 7-Substituent (R) | Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg) | Neurotoxicity (Rotarod Test) TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 1 | -H | > 100 | > 300 | - |
| 2 | -F | 45.5 | 245.1 | 5.4 |
| 3 | -Cl | 28.9 | 198.3 | 6.9 |
| 4 | -Br | 35.2 | 210.6 | 6.0 |
| 5 | -CH₃ | 68.3 | > 300 | > 4.4 |
| 6 | -OCH₃ | 52.1 | 289.7 | 5.6 |
| 7 | -OC₂H₅ | 41.7 | 265.4 | 6.4 |
| 8 | -O(n-C₃H₇) | 33.6 | 231.5 | 6.9 |
| 9 | -O(n-C₄H₉) | 25.8 | 188.9 | 7.3 |
| 10 | -O(n-C₇H₁₅) | 19.0 | 155.4 | 8.2 |
| Phenytoin | Reference Drug | 9.5 | 68.5 | 7.2 |
Data synthesized from the study by Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][3]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents.
Experimental Protocols: Maximal Electroshock (MES) Test
The MES test is a standard in vivo assay for the initial screening of potential anticonvulsant drugs. The protocol described below is a representative methodology.
Objective: To assess the ability of a test compound to prevent the tonic hind-limb extension phase of a maximal seizure induced by an electrical stimulus.
Materials:
-
Male Kunming mice (18-22 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% saline solution
-
Test compounds and vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, vehicle, and standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
-
Pre-treatment Time: Allow for a specific pre-treatment time (typically 30-60 minutes for i.p. administration) for the compound to be absorbed and distributed.
-
Application of Electrical Stimulus:
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose level.
-
Determine the median effective dose (ED₅₀) using a probit analysis or other appropriate statistical method.
-
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Structure-Activity Relationship (SAR) Analysis
The data presented in the comparative efficacy table reveals key structure-activity relationships for the 7-substituted-3,4-dihydrobenzo[f][4][3]oxazepin-5(2H)-one derivatives.
-
Influence of Halogen Substituents: The presence of a halogen at the 7-position generally enhances anticonvulsant activity compared to the unsubstituted analog (Compound 1). Among the halogens, the chloro-derivative (Compound 3) exhibited the most potent activity with an ED₅₀ of 28.9 mg/kg.[7] The order of potency for the halogens is Cl > Br > F. This suggests that both the electronegativity and the size of the halogen atom are important for the interaction with the biological target.
-
Effect of Alkyl and Alkoxy Groups: The introduction of a small alkyl group like methyl (Compound 5) resulted in weaker activity compared to the halogenated derivatives. However, the introduction of alkoxy groups (Compounds 6-10) showed a clear trend: increasing the length of the alkyl chain of the alkoxy group leads to a progressive increase in anticonvulsant potency.[7] The 7-(heptyloxy) derivative (Compound 10) was the most active compound in the series, with an ED₅₀ of 19.0 mg/kg, which is approaching the potency of the reference drug, phenytoin. This indicates that a lipophilic substituent of appropriate length at the 7-position is beneficial for activity.
-
Protective Index: While the 7-(heptyloxy) derivative (Compound 10) was the most potent, the 7-chloro derivative (Compound 3) also displayed a favorable protective index of 6.9, indicating a good separation between its effective and toxic doses.
Caption: Summary of the structure-activity relationship for 7-substituted derivatives.
Conclusion
This comparative guide demonstrates the significant influence of the substituent at the 7-position on the anticonvulsant efficacy of 3,4-dihydrobenzo[f][4][3]oxazepin-5(2H)-one derivatives. The 7-chloro derivative stands out as a potent analog with a good safety profile. The SAR analysis reveals that both halogenation and the introduction of long-chain alkoxy groups at the 7-position are effective strategies for enhancing anticonvulsant activity. The data presented herein provides valuable insights for the rational design of novel and more potent 1,4-benzoxazepine-based anticonvulsant agents. Further optimization of this scaffold, potentially through modifications at other positions of the benzoxazepine ring in combination with the favorable 7-substituents identified, could lead to the development of next-generation antiepileptic drugs.
References
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL not provided in search results)
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][4][3]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. [Link]
-
Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. Request PDF. [Link]
-
Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. [Link]
-
Design, Synthesis and Anticonvulsant Activity Evaluation of 7-Substituted –[3]-Triazolo[4,3-f]Pyrimidine Derivatives. (URL not provided in search results)
-
Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Brieflands. [Link]
-
Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. PubMed. [Link]
-
Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[3]-triazolo[4,3-f]pyrimidine derivatives. PubMed. [Link]
-
Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. PubMed. [Link]
-
Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]
-
Synthesis and anticonvulsant activity evaluation of 7-alkoxy[3]triazolo[3,4-b]benzothiazol-3(2H)-ones. PubMed. [Link]
-
Comparative Study of Anticonvulsant Property among Different Fluoro Substituted Synthesized Benzothiazole Derivatives. Journal of Pharmaceutical Research International. [Link]
- Neuroprotective effects of some newer and potential antiepileptic drugs. (URL not provided in search results)
-
Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. ResearchGate. [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][8]imidazo[1,2-d][3]oxazepine and Benzo[f]benzo[3][8]oxazolo[3,2-d][3]oxazepine Derivatives. SciELO. [Link]
-
The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4- benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons. WashU Medicine Research Profiles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[1,2,4]-triazolo[4,3-f]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
A Senior Application Scientist's Guide to Orthogonal Hit Validation for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Introduction: Beyond the Primary Hit
The discovery of novel bioactive scaffolds, such as the 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine series, represents a critical starting point in any drug discovery campaign. Benzoxazepine derivatives have demonstrated a wide array of biological activities, including potential as antipsychotic, anticonvulsant, and anti-inflammatory agents.[1][2] A high-throughput screen (HTS) may identify numerous "hits" from this class that modulate a specific biological target, such as a G-protein coupled receptor (GPCR) or an enzyme.
This guide provides a comprehensive, field-proven strategy for validating hits based on the 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold. We will move beyond simple confirmation and delve into a multi-assay, orthogonal approach designed to build a robust, data-driven case for advancing a hit to the lead optimization stage. The core principle is to use assays with fundamentally different detection technologies and biological principles to ensure the observed activity is genuine and target-specific.[5][6]
The Challenge: Deconstructing High-Throughput Screening Artifacts
The first step in validation is understanding what can go wrong. HTS hits often arise from interference with the assay technology rather than specific modulation of the biological target.[7] These "nuisance compounds" can be broadly categorized, and recognizing their behavior is key to designing an effective validation cascade.
Common sources of false positives include:
-
Compound Aggregation: At screening concentrations, some molecules form colloidal aggregates that can non-specifically sequester or denature proteins, leading to apparent inhibition.[7]
-
Optical Interference: Compounds that are intrinsically fluorescent or that quench fluorescence can interfere with common optical readouts (e.g., Fluorescence Intensity, FRET).[3][8]
-
Reporter Enzyme Inhibition: Many cell-based assays rely on reporter enzymes like firefly luciferase. Direct inhibition of the reporter enzyme is a frequent cause of false positives.[4][7]
-
Redox Activity & Reactivity: Compounds capable of redox cycling or containing reactive functional groups can covalently modify the target protein or assay components, producing non-specific effects.[4][9]
Caption: Major categories and mechanisms of HTS assay artifacts.
Our validation strategy must therefore systematically eliminate these possibilities by confirming target engagement and functional effect through multiple, independent methodologies.
A Multi-Faceted Validation Workflow
A robust hit validation plan builds confidence incrementally. We propose a three-tiered approach that moves from direct, in-vitro target binding to functional confirmation in a cellular context, culminating in the verification of target engagement within an unperturbed physiological environment.
Caption: A strategic workflow for robust hit validation.
Tier 1: Confirming Direct Target Engagement with Biophysical Assays
The first crucial question is: does the compound physically interact with the purified target protein? Biophysical assays are ideal for this as they are generally insensitive to the optical artifacts that plague many primary screens.[5] We will compare two gold-standard techniques: Surface Plasmon Resonance (SPR) and the Thermal Shift Assay (TSA).
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures biomolecular interactions in real-time.[10] A target protein is immobilized on a gold sensor chip. When the hit compound is flowed over the surface, binding causes a change in the refractive index at the surface, which is detected as a response.[11] This allows for the precise determination of binding kinetics (association rate ka, dissociation rate kd) and affinity (dissociation constant KD).[10]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein to serve as a control for non-specific binding.
-
Compound Preparation: Prepare a dilution series of the 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hit in an appropriate running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range is 0.1 nM to 10 µM.
-
Binding Analysis: Inject the compound dilutions over the target and reference surfaces at a flow rate of 30 µL/min. Include several buffer-only (blank) injections for double-referencing.
-
Data Processing: Subtract the reference channel signal from the active channel signal, and then subtract the average of the blank injections.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Principle: TSA measures the thermal stability of a protein.[12] A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these regions and causing an increase in fluorescence.[13] A ligand that binds and stabilizes the protein will increase the temperature required to unfold it, resulting in a positive shift in the melting temperature (Tm).[14]
Experimental Protocol: Thermal Shift Assay
-
Reagent Preparation: Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable assay buffer.
-
Compound Addition: Dispense the master mix into a 96- or 384-well qPCR plate. Add the benzoxazepine hit compound across a range of concentrations (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate melt curves. Calculate the first derivative of each curve; the peak of the derivative corresponds to the Tm. The change in melting temperature (ΔTm) is calculated as Tm(compound) - Tm(vehicle).
Data Comparison: Biophysical Assays
| Assay | Key Parameter | Typical Value for a Validated Hit | Throughput | Primary Advantage |
| SPR | Dissociation Constant (KD) | < 10 µM | Low-Medium | Provides full kinetic profile (ka, kd) |
| TSA / DSF | Thermal Shift (ΔTm) | > 2 °C | High | Cost-effective and rapid validation of binding |
Tier 2: Confirming Functional Activity in a Cellular Context
Once direct binding is confirmed, the next step is to verify that this binding translates into the desired biological function in a cellular environment. This requires an orthogonal assay—one that measures the same biological outcome as the primary screen but uses a different technology.[6][15]
Assuming the primary screen for our benzoxazepine hits was for a GPCR target using a calcium flux or β-arrestin recruitment assay, a cAMP assay is an excellent orthogonal choice.[16] GPCRs commonly signal through the modulation of the second messenger cyclic AMP (cAMP) via Gs (stimulatory) or Gi (inhibitory) proteins.[17]
Principle: Competitive immunoassays are commonly used to measure intracellular cAMP levels. In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) use this principle to generate a fluorescent signal that is inversely proportional to the intracellular cAMP concentration.
Caption: GPCR signaling pathways for Gs (stimulation) and Gi (inhibition) of cAMP.
Experimental Protocol: HTRF cAMP Assay
This protocol addresses both agonist activity at Gs-coupled receptors and antagonist activity at Gi-coupled receptors.
-
Cell Culture: Plate cells stably expressing the target GPCR into a 384-well assay plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the benzoxazepine hits in assay buffer.
-
Cell Treatment:
-
For Gs-Agonist Mode: Add the compound dilutions directly to the cells.
-
For Gi-Antagonist Mode: Add the compound dilutions to the cells. After a brief pre-incubation, add a fixed concentration of an agonist (e.g., EC80) or forskolin to stimulate cAMP production. Forskolin directly activates adenylyl cyclase, allowing for the measurement of inhibitory effects.
-
-
Incubation: Incubate the plates at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists).
Data Comparison: Functional Assay
| Compound ID | Primary Screen (Calcium Flux) EC50 | Orthogonal cAMP Assay EC50 | Interpretation |
| Hit-1 | 1.2 µM | 1.5 µM | Validated Hit: Activity confirmed in an orthogonal system. |
| Hit-2 | 2.5 µM | > 50 µM | False Positive: Likely an artifact of the primary assay technology. |
| Control | > 50 µM | > 50 µM | Inactive |
Tier 3: Verifying Target Engagement in a Native Cellular Environment
The ultimate validation confirms that the compound binds its intended target within intact, living cells at relevant concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[18][19]
Principle: CETSA extends the principle of the standard thermal shift assay to the complex environment of a cell.[20] When cells are treated with a compound, the binding of the compound to its target protein stabilizes it. After heating the intact cells, they are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. A ligand-bound target will remain in the soluble fraction at higher temperatures compared to the unbound protein.[21][22] The amount of soluble target protein is then quantified, typically by Western Blot or mass spectrometry.[19]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat cultured cells with the benzoxazepine hit (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour in culture medium.
-
Heat Challenge: Harvest the cells and resuspend them in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[21]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[21]
-
Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[21]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate CETSA melt curves for both the vehicle- and compound-treated samples. A shift in the curve indicates target stabilization.
Data Comparison: CETSA
| Temperature (°C) | Relative Soluble Target (Vehicle) | Relative Soluble Target (10 µM Hit-1) | Interpretation |
| 40 | 100% | 100% | Baseline |
| 52 | 85% | 98% | Stabilization begins |
| 55 | 51% | 89% | Significant Shift: Clear evidence of target engagement. |
| 58 | 22% | 65% | Hit-1 stabilizes the target protein inside the cell. |
| 61 | 5% | 30% |
Summary and Recommendations
Validating a hit from a primary screen is a non-negotiable step in drug discovery. By systematically progressing through a series of orthogonal assays, researchers can confidently triage false positives and focus resources on compounds with genuine, on-target activity. For a hit like 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, this multi-tiered approach provides a comprehensive data package to justify its advancement.
| Assay | Principle | Key Output | Throughput | Core Contribution to Validation |
| SPR | Mass change on sensor | Affinity (KD), Kinetics (ka, kd) | Low-Medium | Confirms direct, physical binding and quantifies affinity. |
| TSA | Protein thermal stability | Stability Shift (ΔTm) | High | Rapidly confirms direct binding through target stabilization. |
| cAMP Assay | Competitive immunoassay | Functional Potency (EC50/IC50) | High | Confirms cellular activity via an orthogonal signaling pathway. |
| CETSA | Ligand-induced stabilization | In-Cell Thermal Shift | Low | Unambiguously confirms target engagement in a native, physiological context. |
This guide provides a robust framework. The specific choice of assays may be adapted based on the target class, but the underlying logic—questioning the primary result, confirming direct binding, and verifying functional activity and target engagement through orthogonal means—remains the universal standard for excellence in hit validation.
References
-
National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
-
Vipergen (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]
-
Gabriel, D., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. PubMed. Available at: [Link]
-
Creative Bioarray (n.d.). cAMP Assay. Available at: [Link]
-
Oreate AI (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[17][23]imidazo[1,2-d][23]oxazepine and Benzo[f]benzo[17][23]oxazolo[3,2-d][23]oxazepine Derivatives. SciELO. Available at: [Link]
-
Creative Biolabs (n.d.). Orthogonal Assay Service. Available at: [Link]
-
AXXAM (2024). Thermal shift assays for early-stage drug discovery. Available at: [Link]
-
Molecular Devices (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Available at: [Link]
-
Creative BioMart (n.d.). cAMP Accumulation Assay. Available at: [Link]
-
Vipergen (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
-
ResearchGate (n.d.). Some available biologically active benzoxazepines derivatives. Available at: [Link]
-
Pelago Bioscience (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
-
AXXAM (n.d.). From gene to validated and qualified hits. Available at: [Link]
-
Cytiva (n.d.). Biacore SPR for small-molecule discovery. Available at: [Link]
-
Pelago Bioscience (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Available at: [Link]
-
Sacher, J. R., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]
-
Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available at: [Link]
-
Kumar, D., et al. (2019). Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. Arabian Journal of Chemistry. Available at: [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Available at: [Link]
-
BioAscent (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Available at: [Link]
-
Bio-Rad (n.d.). Large and Small Molecule Screening by SPR. Available at: [Link]
-
National Center for Biotechnology Information (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available at: [Link]
-
ResearchGate (2025). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. Available at: [Link]
-
Indigo Biosciences (2024). The Importance of Reporter Gene Assays in Drug Discovery. Available at: [Link]
-
ICE Bioscience (n.d.). Thermal Shift Assay (TSA). Available at: [Link]
-
NanoTemper Technologies (n.d.). Thermal Shift Assays (TSA). Available at: [Link]
-
Lambert, N. A. (2013). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. PubMed. Available at: [Link]
-
Asawa, K., et al. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed. Available at: [Link]
-
ResearchGate (n.d.). Principle of the cellular thermal shift assay (CETSA). Available at: [Link]
-
Nicoya Lifesciences (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Available at: [Link]
-
deNOVO Biolabs (2025). How does SPR work in Drug Discovery?. Available at: [Link]
-
Capuzzi, S. J., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. Available at: [Link]
-
ION Biosciences (n.d.). High-Throughput Screening in Drug Discovery. Available at: [Link]
-
Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]
-
BMG Labtech (2024). Gene reporter assays. Available at: [Link]
-
G-Biosciences (2017). Role of reporter genes to assay for transcription factors & more. Available at: [Link]
-
ResearchGate (n.d.). Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein–ligand binding and protein stability. Available at: [Link]
-
Zare, N., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available at: [Link]
-
Celtarys (2023). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]
-
ResearchGate (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available at: [Link]
-
Iga, M. (2019). Reporter gene assays for screening and identification of novel molting hormone. PMC. Available at: [Link]
-
Nuvisan (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays. Available at: [Link]
-
Ogawa, H., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. PubMed. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. axxam.com [axxam.com]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 12. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 13. axxam.com [axxam.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 19. pelagobio.com [pelagobio.com]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Introduction
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its structure is a core component in a variety of pharmacologically active molecules, leveraging the unique spatial arrangement and electronic properties conferred by the fused benzene and oxazepine rings. The presence of a chlorine atom at the 7-position often enhances the biological activity and metabolic stability of these compounds. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into the strategic choices, experimental considerations, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this valuable compound.
Core Synthetic Strategies
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be broadly categorized into three main strategies, each with distinct advantages and challenges. These routes are:
-
Route 1: Cyclization of 4-Chloro-2-aminophenol Derivatives: This is arguably the most direct approach, commencing with a readily available substituted phenol.
-
Route 2: Synthesis via Intramolecular Cyclization of a Pre-functionalized Aryl Amine: This strategy involves the formation of the heterocyclic ring from a precursor where the sidechain is already attached to the aromatic core.
-
Route 3: Mitsunobu-Mediated Cyclization: This route leverages the reliability of the Mitsunobu reaction to form the crucial ether linkage of the oxazepine ring.
This guide will now delve into a detailed comparison of these synthetic pathways, providing experimental data, mechanistic insights, and step-by-step protocols.
Route 1: Cyclization of 4-Chloro-2-aminophenol Derivatives
This approach is predicated on the availability of 4-chloro-2-aminophenol, a key starting material. The synthesis of this precursor is well-established and typically involves the nitration of p-chlorophenol followed by reduction.[1][2]
Route 1a: N-Alkylation followed by Intramolecular O-Alkylation
This linear approach involves the sequential formation of the N-C and O-C bonds to construct the seven-membered ring.
Logical Workflow:
Caption: Workflow for Route 1a.
Mechanistic Considerations:
The initial N-alkylation selectively targets the more nucleophilic amino group over the phenolic hydroxyl. The subsequent intramolecular Williamson ether synthesis is a classic SN2 reaction where the phenoxide, generated by a base, displaces the terminal halide on the propyl chain. The success of this cyclization is dependent on minimizing intermolecular side reactions.
Experimental Data Comparison:
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| N-Alkylation | 1,3-Dihalopropane (e.g., 1-bromo-3-chloropropane), Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone) | 60-80% | Control of stoichiometry to minimize dialkylation. Choice of dihalopropane can influence selectivity. |
| Cyclization | Strong Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), Heat | 50-70% | High dilution can favor intramolecular cyclization. The choice of base is critical to ensure complete deprotonation of the phenol. |
Detailed Protocol: Intramolecular Williamson Ether Synthesis
-
To a solution of N-(3-chloropropyl)-4-chloro-2-aminophenol (1.0 eq) in anhydrous DMF (0.05 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Intramolecular Cyclization of a Pre-functionalized Aryl Amine
This convergent strategy involves preparing a linear precursor containing all the necessary atoms for the heterocyclic ring and then inducing cyclization.
Route 2a: Reductive Amination and Cyclization
This pathway introduces the nitrogen and a portion of the side chain in a single step via reductive amination.
Logical Workflow:
Caption: Workflow for Route 2a.
Mechanistic Considerations:
Reductive amination is a robust method for forming C-N bonds.[3][4][5][6] The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced. The subsequent reduction of the nitro group is a standard transformation, often achieved by catalytic hydrogenation. The final intramolecular cyclization can occur spontaneously or be promoted by acid or base, depending on the nature of the side chain.
Experimental Data Comparison:
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| Reductive Amination | Amine (e.g., NH₃, primary amine), Reducing Agent (e.g., NaBH₃CN, H₂/Pd/C), pH control | 70-90% | Choice of reducing agent is crucial for selectivity. pH control is important for imine formation. |
| Nitro Reduction | H₂, Pd/C or SnCl₂/HCl | >90% | Catalytic hydrogenation is generally clean and high-yielding. |
| Cyclization | Often spontaneous upon amine formation or with mild acid/base catalysis | Variable | The cyclization efficiency depends on the substrate and reaction conditions. |
Detailed Protocol: Reductive Amination
-
To a solution of 2-(4-chloro-2-nitrophenoxy)acetaldehyde (1.0 eq) and the desired amine (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq).
-
Adjust the pH of the reaction mixture to 6-7 using acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Route 3: Mitsunobu-Mediated Cyclization
The Mitsunobu reaction provides a powerful and often high-yielding method for the formation of the ether linkage in the 1,4-benzoxazepine ring with inversion of stereochemistry at the alcohol carbon.[7][8][9]
Logical Workflow:
Caption: Workflow for Route 3.
Mechanistic Considerations:
The Mitsunobu reaction involves the activation of the primary alcohol by a phosphine-azodicarboxylate adduct, followed by an SN2 displacement by the phenoxide nucleophile.[7][8][9] This intramolecular reaction is generally efficient for the formation of seven-membered rings, especially when the nucleophile is acidic, as is the case with the phenolic hydroxyl group.
Experimental Data Comparison:
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| Mitsunobu Cyclization | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous solvent (e.g., THF) | 60-85% | Strict anhydrous conditions are essential. The order of addition of reagents can be critical. Removal of by-products (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging. |
Detailed Protocol: Mitsunobu Cyclization
-
Dissolve N-(2-hydroxyethyl)-4-chloro-2-aminophenol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate it from triphenylphosphine oxide and other by-products.
Comparative Summary and Conclusion
| Feature | Route 1a (N-Alkylation/O-Alkylation) | Route 2a (Reductive Amination) | Route 3 (Mitsunobu) |
| Starting Materials | 4-Chloro-2-aminophenol, 1,3-dihalopropane | 2-(4-Chloro-2-nitrophenoxy)acetaldehyde, Amine | N-(2-hydroxyethyl)-4-chloro-2-aminophenol |
| Number of Steps | 2 (from 4-chloro-2-aminophenol) | 3 (from 4-chloro-2-nitrophenol) | 1 (from pre-formed alcohol) |
| Key Advantages | Utilizes readily available starting materials. Straightforward and well-understood reactions. | High-yielding reductive amination step. Convergent approach. | Generally high-yielding cyclization. Mild reaction conditions. |
| Key Challenges | Potential for dialkylation. High dilution may be required for cyclization. | Synthesis of the starting aldehyde can be multi-step. | Requires anhydrous conditions. Purification from by-products can be difficult. |
| Overall Efficiency | Moderate | Moderate to Good | Good |
Expert Recommendation:
For laboratory-scale synthesis where efficiency and yield are paramount, Route 3 (Mitsunobu Cyclization) often presents the most elegant and effective solution, provided the precursor alcohol is readily accessible. The reaction is typically clean and proceeds under mild conditions.
For larger-scale preparations or when cost of reagents is a significant factor, Route 1a (N-Alkylation followed by Intramolecular O-Alkylation) offers a robust and scalable alternative. While it may require more optimization to maximize the yield of the cyclization step, the starting materials are generally inexpensive.
Route 2a (Reductive Amination) is a viable option, particularly if a variety of substituents on the nitrogen atom are desired, as this can be easily achieved by changing the amine used in the reductive amination step. However, the overall efficiency is dependent on the synthesis of the aldehyde precursor.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product.
References
-
Rujirawanich, J., & Gallagher, T. (2009). Substituted 1,4-Benzoxazepines, 1,5-Benzoxazocines, and N- and S-Variants. Organic Letters, 11(23), 5494–5496. [Link]
-
Various Authors. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2001). Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations of 1-[2-Arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-Benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones. The Journal of Organic Chemistry, 66(16), 5590-4. [Link]
-
Lee, S., et al. (2018). Synthesis of substituted benzo[b][10][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 16(3), 353-362. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
- Google Patents. (2011). CN102174016A - Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone.
-
Reddy, T. R., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17351-17361. [Link]
-
Yilmaz, I., & Kucuk, M. (2025). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. [Link]
- Kumar, S. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry, 16(3-4), 1241-1254.
-
Wikipedia. Reductive amination. [Link]
-
Ashram, M., & Awwadi, F. (2019). Scheme 1. Synthesis of[10][11]benzooxazepines 7-25. ResearchGate. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
-
Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
- Google Patents. (2016). CN105622439A - Production method of 4-chloro-2-aminophenol.
-
QuickCompany. (2020). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. [Link]
-
Lyubimov, S. E., et al. (2016). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 6(92), 89693-89699. [Link]
-
Navarrete-Vázquez, G., et al. (2002). Synthesis and spectral properties of 7-chloro-5-[(o- andp-R1)phenyl]-1-R2-3H-[10][11]benzodiazepin-2-ones. Journal of Heterocyclic Chemistry, 39(6), 1189-1194. [Link]
-
Chemler, S. R., et al. (2012). Catalytic Enantioselective Alkene Aminohalogenation/Cyclization Involving Atom Transfer. Angewandte Chemie International Edition, 51(16), 3956-3960. [Link]
-
El-Kashef, H., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 21(5), 311. [Link]
-
Alcaide, B., et al. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry, 16, 24-31. [Link]
Sources
- 1. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 2. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. jocpr.com [jocpr.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lib.ysu.am [lib.ysu.am]
- 11. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. As a chlorinated heterocyclic compound, its disposal is governed by specific regulations that differ significantly from non-halogenated chemical waste. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals.
Foundational Principle: The Criticality of Segregating Halogenated Waste
The defining structural feature of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine for waste management is the presence of a chlorine atom on the aromatic ring. This classifies it as a halogenated organic compound .[1][2] The proper disposal pathway for halogenated waste is fundamentally different from that for non-halogenated waste.
-
Causality of Segregation: Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes like cement kilns.[3] In contrast, the combustion of halogenated compounds can produce environmentally persistent pollutants and corrosive acidic gases, such as hydrogen chloride (HCl). Therefore, halogenated waste must undergo high-temperature incineration in specialized facilities equipped with advanced flue-gas treatment systems ("scrubbers") to neutralize these harmful byproducts.[3] Mixing halogenated and non-halogenated waste streams, even in small amounts (e.g., >1,000 ppm), contaminates the entire container, necessitating the more complex and costly incineration process for the entire volume.[3]
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is in use and that the work is being conducted in a controlled environment.
-
Engineering Controls: All handling and aliquoting of waste should be performed within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[1][4][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Contaminated gloves must be changed immediately.[5][7]
-
Protective Clothing: A standard lab coat is required. For larger quantities or in case of a significant spill risk, consider an impervious apron or gown.[5]
-
Step-by-Step Disposal Protocol
This protocol outlines the self-validating system for the compliant disposal of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine from the point of generation to the final pickup.
Step 1: Waste Container Selection
Select a waste container that is in good condition, free from leaks or cracks, and chemically compatible with the waste.[8][9] The container must have a secure, tight-fitting screw cap to prevent spills and the escape of vapors.[8] For liquid waste, it is advisable to use a shatter-resistant, plastic-coated bottle.
Step 2: Waste Segregation
This is the most critical step in the process.
-
Primary Segregation: Designate a specific container exclusively for "Halogenated Organic Waste."[1][8]
-
Incompatible Materials: Do NOT mix 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine waste with the following:
Step 3: Labeling Requirements
Proper labeling is a strict regulatory requirement and essential for safety.
-
Initial Labeling: Affix a "Hazardous Waste" tag or label to the container before or at the moment the first drop of waste is added.[8][12]
-
Content Identification: Clearly list the full, unabbreviated chemical name of all constituents.[8][9] For example, write "Waste: 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine" and include any solvents used. Chemical formulas or acronyms are not acceptable.[9]
-
Composition Log: Maintain a running list of all chemicals added to the container, including their approximate percentages or volumes. This is crucial for the final disposal manifest.[11]
Step 4: Accumulation and Storage
Waste containers must be stored safely in a designated laboratory location.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[12]
-
Secondary Containment: The primary waste container must be kept within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9][12]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[8][9][12]
-
Volume Limit: Do not fill the container more than three-quarters (¾) full to allow for vapor expansion and prevent spills during transport.[10]
Step 5: Arranging for Final Disposal
Once the waste container is full, or if the chemical is no longer needed, arrange for its removal.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent chemical waste management office to schedule a waste pickup.[12]
-
Provide Information: Be prepared to provide all information from the hazardous waste label, including the complete list of contents and their volumes.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response
-
Small Spill (Contained within the fume hood):
-
Large Spill (Outside of a fume hood):
Personal Exposure
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected skin area with soap and copious amounts of water for at least 15 minutes.[7][13] Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5][13] Seek immediate medical attention.
Visual Workflow: Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper segregation and handling of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine waste.
Caption: Disposal workflow for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Summary of Chemical and Hazard Profile
| Property | Data / Classification | Source |
| Chemical Class | Halogenated Organic Compound | [1][2] |
| Molecular Formula | C₉H₁₀ClNO | [14] |
| Molecular Weight | 183.63 g/mol (for parent compound) | [14] |
| Potential GHS Hazards | Acute Toxicity, Oral: May be harmful if swallowed.Skin Corrosion/Irritation: May cause skin irritation.Eye Damage/Irritation: May cause serious eye irritation.STOT - Single Exposure: May cause respiratory irritation. | [15][16] |
| Primary Disposal Route | Segregated Halogenated Waste Stream | [3][8] |
| Prohibited Disposal | Sanitary Sewer / Drain Disposal | [1][8] |
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. Available from: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available from: [Link]
-
Halogenated Solvents in Laboratories . Temple University, Campus Operations. Available from: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University, Research Safety. Available from: [Link]
-
Hazardous Waste Segregation . University of California, Santa Cruz. Available from: [Link]
-
Organic Solvent Waste Disposal . The University of British Columbia, Safety & Risk Services. Available from: [Link]
-
Hazardous Waste Disposal Procedures Handbook . Lehigh University, Campus Safety Division. Available from: [Link]
-
2,3,4,5-Tetrahydro-1,4-benzoxazepine Summary . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Safe Handling of Hazardous Drugs . Duke University, Occupational & Environmental Safety Office. Available from: [Link]
-
7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride Summary . PubChem, National Center for Biotechnology Information. Available from: [Link]41)
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. fishersci.com [fishersci.com]
- 14. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride [cymitquimica.com]
- 15. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride | C10H9Cl2NO3S | CID 43165341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
A Researcher's Guide to Safely Handling 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related benzoxazepine and benzodiazepine derivatives to establish a robust framework for safe handling, use, and disposal. Our primary objective is to empower you with the knowledge to maintain a secure laboratory environment.
Hazard Assessment: A Conservative Approach
Given that 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a research chemical, its full toxicological profile is likely uncharacterized. Therefore, it is prudent to treat this compound as potentially hazardous. Based on data from similar chemical structures, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may lead to irritation or more severe chemical burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered form or aerosols can irritate the respiratory system.[1][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
It is crucial to handle this compound with the utmost care, assuming it possesses these potential hazards until specific data becomes available.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, it is imperative to implement proper engineering controls to minimize exposure.
-
Chemical Fume Hood: All handling of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, especially the weighing and transferring of the solid compound, should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.
-
Ventilation: Ensure your laboratory is well-ventilated to further reduce the concentration of any potential airborne contaminants.[4]
Personal Protective Equipment (PPE): Your Essential Safeguard
A comprehensive PPE strategy is mandatory when working with 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. The following table outlines the minimum recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[3][5][6] |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coat | To prevent skin contact with the chemical.[3][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.[3][5][8] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a chemical fume hood for handling 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.
-
Clear Workspace: Before starting, ensure the handling area is free of unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.[8]
-
Gather Materials: Have all necessary equipment and reagents readily available to avoid leaving the designated area during the procedure.
Weighing and Aliquoting
-
Fume Hood Operation: Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood.
-
Anti-Static Measures: Use anti-static weighing dishes to prevent the powder from scattering.
-
Avoid Contamination: Never return unused chemicals to the original container to prevent contamination.
Dissolving and Use in Experiments
-
Slow Addition: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system during the reaction to minimize the release of vapors or aerosols.
Spill and Emergency Procedures
Minor Spills (Solid)
-
Evacuate and Ventilate: If safe to do so, restrict access to the area and ensure the fume hood is operating correctly.
-
Don Appropriate PPE: Wear the full complement of recommended PPE, including respiratory protection.
-
Clean-up: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine must be treated as hazardous waste.
-
Solid Waste: This includes any remaining solid compound, contaminated weighing paper, and disposable equipment. Place these items in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE: All used PPE, including gloves, lab coats, and respirator cartridges, should be disposed of as hazardous waste.
-
Consult Guidelines: Always follow your institution's and local regulations for hazardous waste disposal.[9]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, ensuring a safer research environment for yourself and your colleagues.
References
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. Retrieved from [Link]
-
ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Google Patents. (2013, April 3). Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
-
William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 21). Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
Environmental Protection Agency. (2025, October 15). 7-Chloro-2-amino-5-phenyl-3H-1,4-benzodiazepine 4-oxide - Hazard. Retrieved from [Link]
-
PubChem. (n.d.). 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2017, February). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved from [Link].gov/sites/default/files/pharm-list-2017.pdf)
Sources
- 1. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride | C10H9Cl2NO3S | CID 43165341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one(846-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemicea.com [chemicea.com]
- 6. wm.edu [wm.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. floridadep.gov [floridadep.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
